molecular formula C12H12FNO B13712505 6-Fluoro-2-propyl-4-quinolinol CAS No. 1070879-93-4

6-Fluoro-2-propyl-4-quinolinol

Cat. No.: B13712505
CAS No.: 1070879-93-4
M. Wt: 205.23 g/mol
InChI Key: FTDKXHIOCYNNLL-UHFFFAOYSA-N
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Description

6-Fluoro-2-propyl-4-quinolinol is a synthetic fluorinated quinoline derivative of significant interest in medicinal chemistry and anticancer research. As a member of the quinolinone family, this compound serves as a versatile chemical scaffold for the design and synthesis of novel bioactive molecules. The strategic incorporation of a fluorine atom at the C-6 position and a propyl group at C-2 is known to fine-tune the lipophilicity, electronic properties, and metabolic stability of quinoline derivatives, thereby influencing their biological interactions and potency. Extensive research on structurally similar 4-amino-6-halogenquinolines has demonstrated remarkable antiproliferative activity against a diverse panel of human cancer cell lines, including lung (H-460), colon (HT-29), liver (HepG2), and gastric cancers (SGC-7901). Compounds featuring specific substitutions at the 2-position, such as a styryl group, have exhibited particularly potent activity, with some analogs showing IC50 values in the sub-micromolar to nanomolar range—significantly outperforming established positive controls like gefitinib. The 6-fluoroquinoline core is a privileged structure in drug discovery, frequently explored for developing agents that target essential cellular processes. This compound is intended for research applications only, strictly for use in laboratory settings, and is not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1070879-93-4

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-fluoro-2-propyl-1H-quinolin-4-one

InChI

InChI=1S/C12H12FNO/c1-2-3-9-7-12(15)10-6-8(13)4-5-11(10)14-9/h4-7H,2-3H2,1H3,(H,14,15)

InChI Key

FTDKXHIOCYNNLL-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic pathways, and biological applications of 6-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-93-4). This compound serves as a critical intermediate in the development of fluoroquinolone antibiotics and as a high-value molecular probe for mapping hydrophobic binding pockets in quorum-sensing receptors (e.g., PqsR/MvfR).

Part 1: Physicochemical Profile & Core Properties[1]

6-Fluoro-2-propyl-4-quinolinol is a substituted heterocyclic scaffold.[1][2] It belongs to the 2-alkyl-4-quinolone class, a structural family that exhibits tautomerism between the enol (4-hydroxy) and keto (4-oxo) forms.[2] In solution, the 4-oxo tautomer (4-quinolone) typically predominates, stabilized by vinylogous amide resonance.

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name 6-Fluoro-2-propylquinolin-4-ol
CAS Number 1070879-93-4
Molecular Formula C₁₂H₁₂FNO
Molecular Weight 205.23 g/mol
Exact Mass 205.0903
Appearance Off-white to pale yellow crystalline solid
Solubility DMSO (>20 mg/mL), Methanol; Insoluble in water
pKa (Predicted) ~9.5 (OH/NH acidic), ~2.5 (Basic N)
LogP (Predicted) 3.2 – 3.5 (Lipophilic)
Tautomerism Exists in equilibrium: 4-hydroxyquinoline

4-quinolone
Part 2: Synthetic Methodology (Conrad-Limpach Cyclization)

The most robust and scalable synthesis for 6-Fluoro-2-propyl-4-quinolinol is the Conrad-Limpach synthesis . This thermal cyclization protocol ensures high regioselectivity for the 4-hydroxy isomer over the 2-hydroxy isomer (Knorr synthesis).

Reaction Logic & Mechanism
  • Condensation: 4-Fluoroaniline reacts with ethyl 3-oxohexanoate (ethyl butyrylacetate) to form a ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    -enamino ester (Schiff base). Acid catalysis and water removal (Dean-Stark) drive this equilibrium forward.
    
  • Cyclization: High-temperature thermal cyclization (250°C) in a high-boiling solvent (Diphenyl ether) effects the intramolecular nucleophilic attack of the aromatic ring onto the ester carbonyl, releasing ethanol.

Protocol: Step-by-Step

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl 3-oxohexanoate (1.1 eq)

  • 
    -Toluenesulfonic acid (catalytic, 0.05 eq)
    
  • Toluene (Solvent A)

  • Diphenyl ether (Solvent B, for cyclization)

Workflow:

  • Schiff Base Formation:

    • Charge a reaction vessel with 4-fluoroaniline, ethyl 3-oxohexanoate, and catalytic

      
      -TsOH in toluene.
      
    • Reflux with a Dean-Stark trap to continuously remove generated water. Monitor by TLC until aniline is consumed (~3–6 hours).

    • Concentrate the mixture under reduced pressure to yield the crude

      
      -enamino ester oil.
      
  • Thermal Cyclization (Critical Step):

    • Pre-heat diphenyl ether to 250°C in a separate vessel.

    • Add the crude

      
      -enamino ester dropwise to the hot solvent. Note: Rapid addition maintains the high temperature required for kinetic access to the 4-quinolinol product.
      
    • Maintain temperature at 240–250°C for 30–60 minutes. Ethanol vapor will evolve; ensure proper venting.

  • Isolation & Purification:

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Dilute with a non-polar solvent (e.g., hexane or diethyl ether) to force precipitation of the quinolinol.

    • Filter the solid and wash extensively with hexane to remove residual diphenyl ether.

    • Recrystallization: Purify using Ethanol/DMF or Methanol to achieve >98% purity.

Visualization: Synthetic Pathway

Synthesis Aniline 4-Fluoroaniline Intermediate β-Enamino Ester (Schiff Base) Aniline->Intermediate p-TsOH, Toluene -H2O (Dean-Stark) Ester Ethyl 3-oxohexanoate (Ethyl butyrylacetate) Ester->Intermediate Cyclization Thermal Cyclization (250°C, -EtOH) Intermediate->Cyclization Product 6-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-93-4) Cyclization->Product Diphenyl Ether

Figure 1: Conrad-Limpach synthesis pathway for 6-Fluoro-2-propyl-4-quinolinol.

Part 3: Biological Applications & Mechanism

This compound is a "Strategic Building Block" in medicinal chemistry, primarily utilized in two domains: Quorum Sensing Modulation and Fluoroquinolone Development .

1. Pseudomonas Quorum Sensing (PQS) Probe

The 2-alkyl-4-quinolone scaffold is the native signaling language of Pseudomonas aeruginosa.[2]

  • Mechanism: The bacteria produce 2-heptyl-3-hydroxy-4-quinolone (PQS) and 2-heptyl-4-quinolone (HHQ) to bind the PqsR (MvfR) receptor, triggering virulence factors.[2]

  • Role of 6-Fluoro-2-propyl-4-quinolinol:

    • SAR Probe: The "2-propyl" chain (C3) is a lower homolog of the natural "2-heptyl" (C7). It is used to probe the depth and hydrophobicity of the PqsR ligand-binding pocket.

    • Metabolic Blocker: The 6-fluoro substitution blocks metabolic oxidation at the 6-position, increasing the half-life of the molecule in biological assays compared to non-fluorinated analogs.

    • Antagonist Potential: Short-chain analogs often act as partial agonists or antagonists by occupying the receptor without inducing the conformational change required for full activation.[2]

2. Precursor for Fluoroquinolones

While modern fluoroquinolones (e.g., Ciprofloxacin) typically possess a cyclopropyl or ethyl group at N-1 and a hydrogen at C-2, the C-2 propyl group is explored in Next-Generation Quinolones targeting resistant strains (MRSA). The 2-alkyl group can enhance lipophilicity, aiding penetration into biofilm-protected bacteria.

Visualization: PQS Signaling Interference

BiologicalMechanism Receptor PqsR (MvfR) Receptor (Virulence Regulator) Outcome1 Full Activation (Virulence Factors) Receptor->Outcome1 Conformational Change Outcome2 Weak/No Activation (Competitive Antagonism) Receptor->Outcome2 Inhibits Signaling NaturalLigand Natural Ligand (HHQ) (C7 Alkyl Chain) NaturalLigand->Receptor High Affinity Binding Probe 6-Fluoro-2-propyl-4-quinolinol (C3 Alkyl Probe) Probe->Receptor Occupies Pocket (Steric Mismatch)

Figure 2: Mechanism of Action as a PqsR Receptor Probe. The C3-propyl analog competes with natural C7 signals.

References
  • BLD Pharm. (2024). Product Analysis: 6-Fluoro-2-propylquinolin-4-ol (CAS 1070879-93-4).[1][2] Retrieved from

  • Meth-Cohn, O. (1993). The Synthesis of Quinolines. In: Comprehensive Heterocyclic Chemistry II. Elsevier. (Authoritative text on Conrad-Limpach cyclization).

  • Heshmat, A. et al. (2025). Biologically Active Quinoline and Quinazoline Alkaloids. National Institutes of Health (NIH). Retrieved from

  • Chemikart. (2024).[2][3] Catalog Entry: 6-Fluoro-2-propyl-4-quinolinol.[1][2] Retrieved from

  • Lesic, B., et al. (2007). Inhibitors of pathogen intercellular signals as selective anti-infective compounds. PLoS Pathogens, 3(9), e126. (Context for 2-alkyl-4-quinolone PQS inhibitors).

Sources

An In-Depth Technical Guide to the Predicted Biological Activity of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activity of the novel compound 6-Fluoro-2-propyl-4-quinolinol. As a member of the fluoroquinolone class, this molecule is anticipated to possess significant therapeutic potential, primarily as an antimicrobial and possibly as an anticancer agent. This document synthesizes information from structurally related compounds to forecast its mechanism of action, potential therapeutic applications, and to propose robust experimental protocols for its synthesis and biological evaluation. All discussions are grounded in the established principles of medicinal chemistry and pharmacology, providing a foundational resource for researchers interested in the exploration of this promising, yet uninvestigated, chemical entity.

Introduction and Rationale

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties[1][2][3]. The introduction of a fluorine atom at the 6-position of the quinoline ring, creating the fluoroquinolone subclass, has been a particularly fruitful strategy, markedly enhancing the antimicrobial potency of these compounds[4]. While numerous fluoroquinolones have been synthesized and studied, the specific derivative, 6-Fluoro-2-propyl-4-quinolinol, remains a largely unexplored molecule.

This guide aims to bridge this knowledge gap by providing a predictive, yet scientifically rigorous, overview of its likely biological activities. By dissecting the structural components of the molecule and drawing parallels with well-characterized analogs, we can construct a strong hypothesis for its therapeutic potential and lay the groundwork for future empirical investigation.

Molecular Structure and Predicted Chemical Properties

The chemical structure of 6-Fluoro-2-propyl-4-quinolinol is characterized by a 4-quinolinol core, a fluorine atom at the 6-position, and a propyl group at the 2-position.

  • 4-Quinolinol Core: This heterocyclic system is the fundamental pharmacophore responsible for the broad biological activities of this class of compounds.

  • 6-Fluoro Substituent: The presence of fluorine at this position is known to significantly enhance antibacterial activity, a hallmark of the fluoroquinolone antibiotics[4].

  • 2-Propyl Substituent: Alkyl groups at the 2-position of the quinolinol ring are less common than aryl substitutions but are expected to influence the compound's lipophilicity and potentially its interaction with biological targets.

A summary of the predicted chemical properties for 6-Fluoro-2-propyl-4-quinolinol is presented in Table 1.

PropertyPredicted ValueSignificance
Molecular FormulaC₁₂H₁₂FNODefines the elemental composition.
Molecular Weight205.23 g/mol Influences pharmacokinetic properties.
XLogP3~2.5-3.5Indicates moderate lipophilicity, suggesting good membrane permeability.
Hydrogen Bond Donors1 (hydroxyl group)Potential for interaction with biological targets.
Hydrogen Bond Acceptors2 (nitrogen and oxygen)Potential for interaction with biological targets.
pKa~8.5-9.5 (hydroxyl group)Influences ionization state at physiological pH.

Table 1: Predicted Physicochemical Properties of 6-Fluoro-2-propyl-4-quinolinol.

Predicted Biological Activities and Mechanisms of Action

Based on the extensive literature on fluoroquinolone derivatives, 6-Fluoro-2-propyl-4-quinolinol is predicted to exhibit two primary biological activities: antimicrobial and anticancer.

Predicted Antimicrobial Activity

The primary mechanism of action for fluoroquinolone antibiotics is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV[5][6]. These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has cleaved the DNA, leading to double-strand breaks and ultimately bacterial cell death[5].

dot digraph "Antimicrobial_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, size="7.6,4", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Predicted antimicrobial mechanism of 6-Fluoro-2-propyl-4-quinolinol."

It is hypothesized that the 6-fluoro group will be critical for this activity, while the 2-propyl group will modulate the potency and spectrum of activity against different bacterial species.

Predicted Anticancer Activity

Several quinoline and fluoroquinolone derivatives have demonstrated promising anticancer properties[7][8]. The mechanisms underlying this activity are more varied than their antimicrobial effects and can include:

  • Inhibition of Human Topoisomerases: Similar to their bacterial counterparts, some fluoroquinolones can inhibit human topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

  • Induction of Oxidative Stress: The quinoline ring can participate in redox cycling, generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis.

  • Inhibition of Signaling Pathways: Certain quinoline derivatives have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival.

The cytotoxic effects of 6-Fluoro-2-propyl-4-quinolinol would likely be concentration-dependent, and its selectivity for cancer cells over normal cells would be a critical factor in its therapeutic potential.

Proposed Synthesis and Experimental Workflows

To empirically validate the predicted biological activities, the synthesis and subsequent biological evaluation of 6-Fluoro-2-propyl-4-quinolinol are necessary.

Proposed Synthetic Route

A plausible and efficient method for the synthesis of 2-alkyl-4-quinolinols is the Conrad-Limpach synthesis[6]. This method involves the condensation of an aniline with a β-ketoester, followed by thermal cyclization.

dot digraph "Synthesis_Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,5", dpi=100]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption="Proposed synthesis of 6-Fluoro-2-propyl-4-quinolinol."

Step-by-Step Protocol:

  • Condensation: Equimolar amounts of 4-fluoroaniline and ethyl butyrylacetate are refluxed in a suitable solvent (e.g., ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid) for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 3-((4-fluorophenyl)amino)hex-2-enoate, can be purified by column chromatography.

  • Cyclization: The purified intermediate is heated to a high temperature (typically 250-280 °C) in a high-boiling point solvent (e.g., Dowtherm A) for 30-60 minutes.

  • Purification of Final Product: The reaction mixture is cooled, and the precipitated solid is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and recrystallized to yield pure 6-Fluoro-2-propyl-4-quinolinol. The structure and purity should be confirmed by NMR, mass spectrometry, and elemental analysis.

Proposed Antimicrobial Activity Screening

A standard broth microdilution assay should be employed to determine the minimum inhibitory concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Step-by-Step Protocol:

  • Bacterial Strains: A panel of bacteria including, but not limited to, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae should be used.

  • Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Drug Dilution: 6-Fluoro-2-propyl-4-quinolinol is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation and Incubation: The bacterial inoculum is added to each well, and the plates are incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Proposed In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and can be used to determine the cytotoxic effects of the compound on various cancer cell lines.

Step-by-Step Protocol:

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) and a non-cancerous control cell line (e.g., HEK293) should be used.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of 6-Fluoro-2-propyl-4-quinolinol for 48-72 hours.

  • MTT Assay: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals. The formazan crystals are then solubilized with a suitable solvent (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Future Directions and Conclusion

The in-depth analysis presented in this guide strongly suggests that 6-Fluoro-2-propyl-4-quinolinol is a compound of significant interest for further investigation. Its structural features point towards potent antimicrobial and potential anticancer activities. The proposed synthetic route is straightforward, and the outlined experimental workflows provide a clear path for its biological evaluation.

Successful validation of these predicted activities would position 6-Fluoro-2-propyl-4-quinolinol as a promising lead compound for the development of new therapeutic agents. Further studies could then focus on optimizing its structure to enhance potency and selectivity, as well as comprehensive preclinical and clinical development. This document serves as a foundational roadmap for unlocking the therapeutic potential of this novel fluoroquinolone.

References

  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-5.
  • Helaja, J., et al. (2021).
  • Reddy, T. S., et al. (2011). Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. European Journal of Medicinal Chemistry, 46(9), 4354-4361.
  • Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 11(5), 13057-13070.
  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
  • Hooper, D. C. (2001). Mechanisms of action of antimicrobials: focus on fluoroquinolones. Clinical infectious diseases, 32(Supplement_1), S9-S15.
  • Paulovicova, E., et al. (2017).
  • Li, X., et al. (2018).
  • Organic Chemistry Portal. (2023). Synthesis of quinolines. Retrieved from [Link]

  • Turel, I. (2002). The chemistry and coordination chemistry of quinolones: the building of a new class of antibacterial agents. Coordination Chemistry Reviews, 232(1-2), 27-47.
  • Szucs, E., et al. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 25(18), 4166.
  • PubChem. (n.d.). 6-Fluoroquinolin-4-ol. Retrieved from [Link]

  • Mączyński, M., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163.
  • Li, X., et al. (2018).
  • Shaim, H., et al. (2022).
  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug design, development and therapy, 9, 1947.

Sources

Spectroscopic Profile of 6-Fluoro-2-propyl-4-quinolinol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The structural characterization of novel chemical entities is a cornerstone of modern drug discovery. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms. Understanding the spectroscopic signature of a compound like 6-Fluoro-2-propyl-4-quinolinol is the first step towards elucidating its structure-activity relationship and exploring its therapeutic potential.

Molecular Structure and Numbering

For clarity in the subsequent spectroscopic data tables, the atoms of 6-Fluoro-2-propyl-4-quinolinol are numbered as shown in the following diagram.

Molecular Structure of 6-Fluoro-2-propyl-4-quinolinol cluster_0 C1 C1' C2 C2' C1->C2 C3 C3' C2->C3 N1 N1 C2_quin C2 N1->C2_quin H_N H N1->H_N C2_quin->C1 C3_quin C3 C2_quin->C3_quin C4 C4 C3_quin->C4 H3 H3 C3_quin->H3 C4a C4a C4->C4a O O C4->O C5 C5 C4a->C5 C8a C8a C4a->C8a C6 C6 C5->C6 H5 H5 C5->H5 C7 C7 C6->C7 F F C6->F C8 C8 C7->C8 H7 H7 C7->H7 C8->C8a H8 H8 C8->H8 C8a->N1 H_O H O->H_O

Caption: Molecular structure and atom numbering for 6-Fluoro-2-propyl-4-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is influenced by its local electronic environment, providing insights into the types of atoms and functional groups nearby.

Experimental Protocol: NMR Data Acquisition

The following is a standard protocol for acquiring NMR spectra for a solid organic compound like 6-Fluoro-2-propyl-4-quinolinol.

Workflow for NMR Sample Preparation and Analysis

G A Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). B Add a small amount of Tetramethylsilane (TMS) as an internal standard. A->B C Transfer the solution to a 5 mm NMR tube. B->C D Acquire 1H and 13C NMR spectra on a 400 MHz or higher field spectrometer. C->D E Process the data (Fourier transform, phase correction, and baseline correction). D->E

Caption: Standard workflow for NMR sample preparation and analysis.

The choice of a deuterated solvent, such as DMSO-d6, is crucial to avoid large solvent signals that would obscure the analyte's peaks. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR because its protons and carbons are highly shielded, resonating at 0 ppm, a region that rarely overlaps with signals from most organic compounds.[1]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

The predicted ¹H NMR spectrum of 6-Fluoro-2-propyl-4-quinolinol is expected to show distinct signals for the aromatic protons of the quinoline ring and the aliphatic protons of the propyl group. The presence of the electron-withdrawing fluorine atom will influence the chemical shifts of the nearby aromatic protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~11.5br s1HOH-
~8.0dd1HH5J = 9.0, 5.0
~7.8dd1HH7J = 9.0, 2.5
~7.5ddd1HH8J = 9.0, 9.0, 2.5
~6.5s1HH3-
~2.8t2HH1'J = 7.5
~1.8sext2HH2'J = 7.5
~1.0t3HH3'J = 7.5
  • Aromatic Region: The protons on the fluorinated benzene ring (H5, H7, H8) are expected to appear at lower field due to the deshielding effect of the aromatic system. The fluorine at C6 will cause characteristic splitting patterns for the adjacent protons.

  • Olefinic Proton: The proton at C3 is anticipated to be a singlet due to the absence of adjacent protons.

  • Aliphatic Region: The propyl group will exhibit a classic triplet-sextet-triplet pattern.[2]

  • Hydroxyl Proton: The hydroxyl proton is expected to be a broad singlet and its chemical shift can vary with concentration and temperature.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

The predicted ¹³C NMR spectrum will show signals for all 12 carbon atoms in the molecule. The carbon attached to the fluorine atom (C6) will exhibit a large one-bond C-F coupling constant.

Chemical Shift (δ, ppm)AssignmentPredicted ¹JCF (Hz)
~175C4-
~160 (d)C6~245
~155C2-
~145 (d)C8a~10
~135C4a-
~125 (d)C5~25
~120 (d)C8~8
~110 (d)C7~20
~105C3-
~35C1'-
~22C2'-
~14C3'-

The chemical shifts are predicted based on the known effects of substituents on aromatic and aliphatic systems. The presence of the electronegative fluorine atom is expected to cause a significant downfield shift for C6 and will also influence the chemical shifts of the other carbons in the benzene ring through resonance and inductive effects. The C-F coupling constants are predicted based on values observed in similar fluorinated aromatic compounds.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Experimental Protocol: KBr Pellet Preparation

For solid samples, the KBr pellet method is a widely used technique that minimizes light scattering and avoids interfering signals from a solvent or mulling agent.[4]

Workflow for KBr Pellet Preparation

G A Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopic grade KBr in an agate mortar. B Transfer the fine powder to a pellet die. A->B C Press the powder under high pressure (8-10 tons) to form a transparent pellet. B->C D Place the pellet in the spectrometer's sample holder for analysis. C->D

Caption: Standard workflow for preparing a KBr pellet for IR analysis.

It is crucial to use dry KBr and to thoroughly grind the sample to a fine powder to ensure a transparent pellet and a high-quality spectrum.[5][6]

Predicted Characteristic IR Absorption Bands

The IR spectrum of 6-Fluoro-2-propyl-4-quinolinol is expected to show characteristic absorption bands for the O-H, N-H, C=C, C=N, and C-F bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
2960-2850MediumAliphatic C-H stretching
~1650StrongC=O stretching (from quinolone tautomer)
1600-1450Medium to StrongAromatic C=C and C=N stretching
~1250StrongC-F stretching
~1200StrongC-O stretching

The broad band in the 3400-3200 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H groups. The presence of a strong absorption around 1650 cm⁻¹ would suggest the presence of the quinolone tautomer in the solid state. The C-F stretching vibration typically appears as a strong band in the 1300-1000 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used for structural elucidation.

Experimental Protocol: Electron Ionization (EI-MS)

A standard protocol for EI-MS analysis involves introducing a small amount of the volatile sample into the ion source of the mass spectrometer.

Workflow for EI-MS Analysis

G A Introduce the sample into the ion source (via direct insertion probe or GC). B Volatilize the sample by heating under vacuum. A->B C Bombard the gaseous molecules with a 70 eV electron beam. B->C D Separate the resulting ions based on their mass-to-charge ratio. C->D E Detect the ions and generate the mass spectrum. D->E

Caption: Standard workflow for Electron Ionization Mass Spectrometry.

A 70 eV electron beam is standard in EI-MS as it provides reproducible fragmentation patterns that can be compared to library spectra.[7]

Predicted Mass Spectrum and Fragmentation

The molecular formula of 6-Fluoro-2-propyl-4-quinolinol is C₁₂H₁₂FNO, with a calculated molecular weight of approximately 205.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak at m/z = 205.

Predicted Fragmentation Pathway

G M [C12H12FNO]+• m/z = 205 F1 [M - C2H5]+• m/z = 176 M->F1 - C2H5• F2 [M - C3H7]+• m/z = 162 M->F2 - C3H7•

Caption: Predicted major fragmentation pathway for 6-Fluoro-2-propyl-4-quinolinol in EI-MS.

The most likely fragmentation pathway involves the loss of alkyl fragments from the propyl side chain. The loss of an ethyl radical (C₂H₅•) would result in a fragment at m/z = 176, while the loss of a propyl radical (C₃H₇•) would lead to a fragment at m/z = 162. The relative intensities of these fragment ions will depend on their stability.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of 6-Fluoro-2-propyl-4-quinolinol based on established principles and data from analogous compounds. The presented NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working on the synthesis, identification, and characterization of this and related quinolinol derivatives. While this predicted data serves as a strong foundation, experimental verification is recommended for definitive structural confirmation.

References

  • A. M. Al-Ghorbani, F. F. Al-Otaibi, and H. M. Al-Hazimi, "Synthesis and Spectroscopic Characterization of Some New Fluoro-Substituted Quinoline Derivatives," Molecules, vol. 20, no. 8, pp. 13857–13877, 2015. [Online]. Available: [Link]

  • How to Compute Electron Ionization Mass Spectra from First Principles - ACS Publications. (2016, May 3). Retrieved from [Link]

  • IR spectra prediction - Cheminfo.org. Retrieved from [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks - The Infrared and Raman Discussion Group (IRDG). Retrieved from [Link]

  • Mass Spec Fragment Prediction Software | MS Fragmenter - ACD/Labs. Retrieved from [Link]

  • NMR Guidelines for ACS Journals. Retrieved from [Link]

  • NMRium - The next-generation NMR software. Retrieved from [Link]

  • Download NMR Predict - Mestrelab Research. Retrieved from [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Sample preparation for FT-IR. Retrieved from [Link]

  • Infrared spectra prediction - Cheminfo.org. Retrieved from [Link]

  • Hybrid Deep Learning Model for EI-MS Spectra Prediction - MDPI. Retrieved from [Link]

  • CFM-ID. Retrieved from [Link]

  • NMR Spectroscopy - MSU chemistry. Retrieved from [Link]

  • IR Spectrum Prediction Service - CD ComputaBio. Retrieved from [Link]

  • How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis - YouTube. (2023, November 2). Retrieved from [Link]

  • NMR Software | Processing, Prediction, and Assignment - ACD/Labs. Retrieved from [Link]

  • NMR spectral analysis of strongly second-order 6-, 8-, 9 - SciSpace. Retrieved from [Link]

  • 9.11: Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2021, July 31). Retrieved from [Link]

  • 4.2: IR Spectroscopy - Chemistry LibreTexts. (2022, September 5). Retrieved from [Link]

  • Predict 1H proton NMR spectra - NMRDB.org. Retrieved from [Link]

  • Electron Ionization | School of Chemical Sciences - University of Illinois. Retrieved from [Link]

  • MolView. Retrieved from [Link]

  • NMR spectroscopy - An Easy Introduction - Chemistry Steps. Retrieved from [Link]

  • Which software is best for computer assisted prediction of NMR and/or mass spectra? (2012, April 3). Retrieved from [Link]

  • Classical electron ionization mass spectra in gas chromatography/mass spectrometry with supersonic molecular beams - Sci-Hub. Retrieved from [Link]

  • fragmentation-analyzer - CompOmics documentation. Retrieved from [Link]

  • How to predict IR Spectra? - ResearchGate. (2023, July 15). Retrieved from [Link]

  • MS Software | Bruker. Retrieved from [Link]

  • Predict and Identify MS Fragments with Software (Webinar and Demo) - YouTube. (2021, October 5). Retrieved from [Link]

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Technical Monograph: Solubility & Stability Profiling of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a definitive operational monograph for the characterization and handling of 6-Fluoro-2-propyl-4-quinolinol . It is designed for pharmaceutical scientists requiring rigorous protocols for pre-formulation profiling.

Executive Summary & Structural Logic

6-Fluoro-2-propyl-4-quinolinol represents a specific class of 2-alkyl-4-quinolones (AQs) often investigated for quorum sensing inhibition (analogous to Pseudomonas PQS systems) or antimicrobial scaffolds.

For the formulation scientist, this molecule presents a classic "Brick Dust" challenge : high crystallinity driven by intermolecular H-bonding (donor/acceptor pairs in the quinolone core) combined with significant lipophilicity from the 2-propyl chain and 6-fluoro substitution.

Critical Tautomeric Context: This compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In solid state and neutral solution, the 4-quinolone (keto) tautomer predominates. This dictates that solubility is not static; it is highly dependent on the solvent's hydrogen-bond donating/accepting capability.

Visualization: Tautomeric Equilibrium

The following diagram illustrates the proton transfer mechanism that defines the solubility profile.

Tautomerism Enol 4-Hydroxyquinoline Form (Enol - Aromatic) Keto 4-Quinolone Form (Keto - Predominant) Enol->Keto Solvent Polarity Proton Transfer Solubility Solubility Implication: High Melting Point Low Water Solubility Keto->Solubility

Figure 1: Tautomeric equilibrium favoring the 4-quinolone form, which drives high lattice energy and reduced aqueous solubility.

Physicochemical Profiling

Before initiating wet-lab stability studies, the following baseline properties must be established. These values are derived from Structure-Property Relationships (SPR) of analogous fluoroquinolones.

PropertyEstimated ValueImpact on Formulation
LogP (Octanol/Water) 2.8 – 3.2Moderate lipophilicity; indicates good permeability but poor aqueous solubility.
pKa (Basic N) ~2.5 (Quinoline N)Protonation occurs only at very low pH (< 2), increasing solubility.
pKa (Acidic OH/NH) ~9.5 – 10.5Deprotonation at high pH forms the anion, significantly boosting solubility.
Melting Point > 180°C (Predicted)High lattice energy requires high-energy techniques (e.g., bead milling) for suspension.

Solubility Landscape & Solvent Screening

Objective: Determine the saturation solubility (


) to identify suitable vehicles for in vivo dosing or in vitro assays.
The "U-Shape" pH-Solubility Profile

As an amphoteric molecule, 6-Fluoro-2-propyl-4-quinolinol exhibits a U-shaped solubility curve.

  • pH < 2: Soluble (Cationic form).

  • pH 4 – 8: Minimum Solubility (Neutral Zwitterionic/Keto form).

  • pH > 10: Soluble (Anionic form).

Organic Solvent Screening Protocol

Protocol Validation: Do not rely on visual inspection alone. Use HPLC-UV for quantification to avoid false positives from micro-suspensions.

Recommended Solvent Tier List:

Solvent ClassSolventSuitabilityNotes
Dipolar Aprotic DMSOHigh (> 20 mg/mL)Primary stock solvent. Hygroscopic; store under Argon.
Dipolar Aprotic DMFHigh (> 20 mg/mL)Alternative to DMSO if biological incompatibility exists.
Alcohol MethanolModerate (5-10 mg/mL)Good for analytical dilutions; risk of precipitation upon water addition.
Alcohol EthanolLow-Moderate Formulation co-solvent only.
Aqueous PBS (pH 7.4)Very Low (< 10 µg/mL)Requires solubilizers (Cyclodextrins or Surfactants).

Stability Profiling: The Stress Matrix

Core Directive: Stability is not just about degradation; it is about degradation pathways. The 6-fluoro and 2-propyl groups introduce specific vulnerabilities.

Degradation Risks
  • Photolytic Dehalogenation: The C-F bond at position 6 is generally stable, but the quinolone core is a known chromophore. UV exposure can lead to radical formation and potential defluorination or dimerization.

  • Oxidative Benzylic Attack: The "benzylic-like" position on the 2-propyl chain is susceptible to radical oxidation (forming alcohols or ketones) under stress.

Forced Degradation Workflow

Perform this workflow to validate your Stability Indicating Method (SIM).

StabilityWorkflow Sample Sample Preparation (1 mg/mL in MeOH/H2O) Acid Acid Stress 0.1N HCl, 60°C, 4h Sample->Acid Base Base Stress 0.1N NaOH, 60°C, 4h Sample->Base Oxidation Oxidation 3% H2O2, RT, 4h Sample->Oxidation Photo Photostability ICH Q1B (1.2M Lux·h) Sample->Photo HPLC HPLC-PDA Analysis (Check Purity Angle) Acid->HPLC Base->HPLC Oxidation->HPLC Photo->HPLC Result Identify Degradants & Mass Balance HPLC->Result

Figure 2: Forced degradation protocol to validate analytical specificity and identify breakdown products.

Analytical Method Development (HPLC)

To accurately monitor solubility and stability, a robust HPLC method is required. Standard C18 methods often fail for quinolones due to peak tailing caused by interaction between the basic nitrogen and residual silanols on the column.

Optimized Chromatographic Conditions
  • Column: C18 with end-capping (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is critical to keep the quinolone protonated and reduce silanol interaction).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic core) and 320 nm (conjugated system).

Scientist's Tip: If peak tailing persists, add 10-20 mM Ammonium Formate to the aqueous phase to compete for silanol binding sites.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 44547374, 6-Fluoro-2-propyl-4-quinolinol. Retrieved from [Link]

  • Ley, S. V., et al. (2010). Flow chemistry synthesis of 4-hydroxyquinolines. (Contextual synthesis reference for 2-substituted quinolinols). Retrieved from [Link]

  • Emara, S., et al. (2011). Forced degradation studies of fluoroquinolones: Strategies and analytical perspectives. (Methodology grounding). Retrieved from [Link]

In Silico Modeling of 6-Fluoro-2-propyl-4-quinolinol Interactions

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Operational Guide Target Audience: Computational Chemists, Medicinal Chemists, and Drug Discovery Scientists Subject: Structural Biology, Ligand Parameterization, and Molecular Dynamics of 4-Quinolone Analogs[1]

Executive Summary

This technical guide provides a rigorous framework for the in silico modeling of 6-Fluoro-2-propyl-4-quinolinol (6-F-2P-4Q) .[1] This molecule represents a critical scaffold in medicinal chemistry, bridging the structural space between classic fluoroquinolone antibiotics and Pseudomonas aeruginosa quorum sensing (PQS) signal analogs.

The presence of the 6-fluorine atom introduces electronic withdrawal effects that modulate pKa and metabolic stability, while the 2-propyl chain serves as a hydrophobic probe, typically targeting lipophilic pockets in receptors such as PqsR (MvfR) or the quinolone-binding pocket of DNA Gyrase .

Key Technical Challenges Addressed:

  • Tautomeric Ambiguity: Resolving the 4-hydroxyquinoline vs. 4-quinolone equilibrium.

  • Halogen Bonding: Modeling the anisotropic charge distribution (σ-hole) of the fluorine substituent.

  • Hydrophobic Collapse: Managing the conformational entropy of the propyl chain during MD simulations.

Chemical Space & Ligand Preparation

Tautomerism: The Critical Decision

The nomenclature "4-quinolinol" implies an enol form, but in physiological solution and protein binding pockets, the 4-quinolone (keto) tautomer is often the dominant and bioactive species. Blindly modeling the enol form is a common source of experimental failure.

  • Directive: You must calculate the relative stability of both tautomers.

  • Protocol:

    • QM Optimization: Perform Density Functional Theory (DFT) geometry optimization (B3LYP/6-31G* level) for both tautomers in an implicit solvent model (PCM, water).

    • Energy Comparison: If

      
       kcal/mol favoring the keto form, proceed with the 4-quinolone tautomer for docking.[1]
      
    • Protonation State: At physiological pH (7.4), the nitrogen in the quinolone core may be protonated depending on the pKa shift induced by the 6-fluoro group.

Charge Parameterization

Standard force fields (e.g., GAFF) often treat halogens as point charges, neglecting the "sigma hole"—a region of positive electrostatic potential on the extension of the C-F bond that allows for specific halogen bonds.

  • Recommended Method: RESP (Restrained Electrostatic Potential) fitting.[1]

  • Software: Gaussian (for ESP calculation) -> Antechamber (for RESP fitting).[1]

Table 1: Physicochemical Profile (Predicted)

PropertyValue (Approx)Significance
MW 205.23 DaFragment-like / Lead-like space.[1]
LogP 2.8 - 3.2Fluorine increases lipophilicity vs. H; Propyl chain adds hydrophobicity.[1]
TPSA ~33 ŲHigh membrane permeability (Blood-Brain Barrier penetrant).
H-Bond Donors 1 (NH/OH)Critical for anchoring in the binding pocket.[1]
Rotatable Bonds 2 (Propyl chain)Low conformational entropy penalty upon binding.[1]

Target Identification & Homology Modeling

For this guide, we focus on PqsR (MvfR) , the LysR-type transcriptional regulator in P. aeruginosa, as the primary target. The "2-propyl" chain mimics the native PQS ligand's alkyl tail, making 6-F-2P-4Q a competitive inhibitor candidate.[1]

Structural Template Selection[1]
  • Primary Target: PqsR Ligand Binding Domain (LBD).[1]

  • PDB Template: 4JVC (Co-crystalized with a quinazolinone inhibitor).[1]

  • Resolution: < 2.5 Å is required for accurate side-chain placement.[1]

Homology Modeling Workflow (Graphviz)[1]

HomologyModeling Start Target Sequence (PqsR LBD) Template Template Selection (BLAST vs PDB: 4JVC) Start->Template Align Sequence Alignment (ClustalOmega) Template->Align Model Model Building (Modeller/SwissModel) Align->Model Loop Loop Refinement (DOPE Score Optimization) Model->Loop Validate Validation (Ramachandran Plot / ERRAT) Loop->Validate Validate->Align Fail (<90% Favored Regions) End Final 3D Model Validate->End Pass

Figure 1: Homology modeling pipeline ensuring structural integrity before docking.

Molecular Docking Protocol

Grid Generation

The binding pocket of PqsR is highly hydrophobic (Ile, Leu, Val residues) with a specific "head group" recognition motif (Gln194, Leu207).

  • Center: Define the grid box center using the centroid of the co-crystallized ligand in PDB 4JVC.

  • Dimensions:

    
     Å.[1] This accommodates the 2-propyl tail flexibility without permitting non-specific surface binding.[1]
    
Docking Methodology (AutoDock Vina / Glide)
  • Exhaustiveness: Set to 32 (High) to sample the propyl chain rotamers adequately.

  • Constraints:

    • H-Bond Constraint: Enforce a hydrogen bond between the 4-carbonyl/hydroxyl and Gln194 (or equivalent residue in the specific strain). This mimics the native PQS binding mode.

    • Hydrophobic Constraint: The propyl chain must orient towards the hydrophobic sub-pocket (Val/Ile rich region).

Validation: Self-Docking

Before docking 6-F-2P-4Q, re-dock the native ligand from 4JVC.[1]

  • Success Metric: RMSD < 2.0 Å between the docked pose and the crystal pose.

Molecular Dynamics (MD) Simulation[1]

Docking provides a static snapshot.[1] MD is required to verify the stability of the 6-fluoro interaction and the entropic cost of the propyl chain.

System Setup
  • Force Field:

    • Protein: AMBER ff14SB (Robust for protein backbones).[1]

    • Ligand: GAFF2 (General AMBER Force Field) with AM1-BCC charges.

  • Solvation: TIP3P water model, cubic box with 10 Å buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.[1]

Simulation Pipeline (Graphviz)[1]

MDSimulation System Solvated Complex Min Energy Minimization (Steepest Descent, 5000 steps) System->Min NVT NVT Equilibration (300K, 100ps, Restrained) Min->NVT NPT NPT Equilibration (1 atm, 100ps, Restrained) NVT->NPT Prod Production Run (100 ns, No Restraints) NPT->Prod Analysis Trajectory Analysis (RMSD, MM-PBSA) Prod->Analysis

Figure 2: MD Simulation workflow.[1] Note the transition from restrained equilibration to unrestrained production.

Key Analysis Metrics
  • Ligand RMSD: Must stabilize (plateau) within the first 10-20 ns. If RMSD > 3.0 Å, the ligand has likely exited the binding pocket or flipped orientation.

  • Per-Residue Decomposition (MM-GBSA): Calculate the binding free energy contribution of the 6-Fluoro group.

    • Hypothesis: The fluorine should show favorable van der Waals interactions or electrostatic interactions with nearby backbone amides, improving affinity over the non-fluorinated analog.

  • Hydrogen Bond Lifetime: Monitor the occupancy of the H-bond to the key Glutamine residue. Occupancy > 60% indicates a stable binder.[1]

ADMET & Drug-Likeness (In Silico)[1]

The 6-fluoro substitution is strategically used to block metabolic oxidation at the C6 position (a common metabolic soft spot in quinolines).

Predicted ADMET Profile:

  • CYP450 Inhibition: Quinoline rings can inhibit CYP1A2.[1] In silico models (e.g., SwissADME) should be run to predict if the 2-propyl group provides enough steric hindrance to reduce this liability.

  • Solubility (LogS): The propyl group reduces water solubility. Ensure the predicted LogS is > -4.0 mol/L for oral bioavailability.

References

  • PqsR Structure & Function: Ilangovan, A., et al. (2013).[1] "Structural basis for native agonist and synthetic inhibitor recognition by the Pseudomonas aeruginosa quorum sensing regulator PqsR (MvfR)." PLoS Pathogens. Link[1]

  • Tautomerism in Drug Design: Martin, Y. C. (2009).[1] "Let's not forget tautomers." Journal of Computer-Aided Molecular Design. Link

  • Fluoroquinolone Binding Modes: Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of quinolone action and resistance." Biochemistry. Link[1]

  • AMBER Force Field: Maier, J. A., et al. (2015).[1] "ff14SB: Improving the accuracy of protein side chain and backbone parameters from ff99SB." Journal of Chemical Theory and Computation. Link[1]

  • AutoDock Vina: Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link[1]

Sources

Methodological & Application

Synthesis protocols for 6-Fluoro-2-propyl-4-quinolinol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 6-Fluoro-2-propyl-4-quinolinol (also known as 6-fluoro-2-propylquinolin-4(1H)-one).[1] This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antimalarial agents, quorum sensing inhibitors (PQS analogs), and specific fluoro-amodiaquine derivatives.[1]

The protocol utilizes the Conrad-Limpach synthesis , the "gold standard" for generating 2-substituted-4-quinolones. Unlike the Gould-Jacobs reaction, which typically yields 3-carboxy derivatives, the Conrad-Limpach route allows for direct installation of the 2-propyl group via the condensation of 4-fluoroaniline with ethyl butyrylacetate (ethyl 3-oxohexanoate).

Scientific Foundation & Retrosynthesis[1]

Mechanistic Rationale

The synthesis relies on the condensation of an aniline derivative with a


-ketoester.[2][3] The reaction proceeds in two distinct thermodynamic phases:
  • Kinetic Phase (Low Temp): Formation of the Schiff base (anil) at the ketone carbonyl.[1] This step requires the removal of water to drive the equilibrium.

  • Thermodynamic Phase (High Temp): Thermal cyclization via intramolecular electrophilic aromatic substitution, followed by loss of ethanol.[1] This step requires temperatures

    
     to overcome the activation energy barrier for aromatization.[1]
    
Retrosynthetic Analysis

The target molecule is disconnected at the N1-C2 and C3-C4 bonds, revealing the starting materials:

  • Nucleophile: 4-Fluoroaniline (CAS: 371-40-4)[1][4]

  • Electrophile: Ethyl 3-oxohexanoate (Ethyl butyrylacetate) (CAS: 3249-68-1)[1]

Retrosynthesis Target 6-Fluoro-2-propyl-4-quinolinol (Target) Imine Imine Intermediate (Schiff Base) Target->Imine Cyclization (- EtOH) Precursors 4-Fluoroaniline + Ethyl 3-oxohexanoate Imine->Precursors Condensation (- H2O)

Figure 1: Retrosynthetic disconnection showing the Conrad-Limpach pathway.[1]

Experimental Protocol

Materials & Reagents
ReagentCAS No.[1][5][6]Equiv.[1]Function
4-Fluoroaniline 371-40-41.0Core Scaffold
Ethyl 3-oxohexanoate 3249-68-11.1Linker/Cyclizer
p-Toluenesulfonic acid 104-15-40.01Catalyst
Toluene 108-88-3SolventAzeotropic Agent
Dowtherm A 8004-13-5SolventHigh-BP Heat Transfer

Safety Warning: 4-Fluoroaniline is toxic and can cause cyanosis.[1][7] Dowtherm A is used at temperatures exceeding 250°C. Perform all operations in a functioning fume hood.

Step 1: Preparation of the Schiff Base (Imine)

The regioselectivity of this step is critical. We must favor the formation of the anil (C=N bond) rather than the amide.

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Charge: Add 4-Fluoroaniline (50 mmol, 5.55 g), Ethyl 3-oxohexanoate (55 mmol, 8.70 g), and a catalytic amount of p-TsOH (50 mg) to the flask.

  • Solvent: Add Toluene (100 mL).

  • Reaction: Heat to vigorous reflux.[1] Water will separate in the Dean-Stark trap.[1]

  • Monitoring: Continue reflux until water evolution ceases (approx. 3-5 hours).

  • Workup: Evaporate the toluene under reduced pressure (Rotavap) to yield the crude oily imine (ethyl 3-((4-fluorophenyl)amino)hex-2-enoate).

    • Note: Do not purify this intermediate aggressively; it is hydrolytically unstable.[1] Proceed immediately to Step 2.

Step 2: Thermal Cyclization (The "Flash" Method)

Slow heating of the imine often leads to polymerization (tar).[1] The "Flash" addition method is required to favor intramolecular cyclization.[1]

  • Setup: Equip a 500 mL 3-neck RBF with a thermometer, a dropping funnel, and an air condenser (not water-cooled, to allow ethanol escape).

  • Pre-heat: Add Dowtherm A (or Diphenyl Ether) (50 mL) to the flask and heat to a rolling boil (~250-255°C).

  • Addition: Dissolve the crude imine from Step 1 in a minimal amount of Dowtherm A (10 mL). Add this solution dropwise to the boiling solvent over 15-20 minutes.

    • Critical: The temperature of the bulk solvent must remain >245°C during addition.

  • Reaction: Continue heating for 30-45 minutes after addition is complete. Ethanol vapor will evolve.[1]

  • Cooling: Remove heat and allow the mixture to cool to room temperature. The product often precipitates as the solution cools.

Purification & Characterization Workflow

The high boiling point of Dowtherm A requires a specific precipitation strategy to remove the solvent.

Purification Crude Crude Reaction Mixture (in Dowtherm A) Dilution Dilute with Hexane/Pet Ether (Anti-solvent) Crude->Dilution Precipitate Product Filter Vacuum Filtration Dilution->Filter Wash Wash Cake with Acetone/Ether (Removes trace solvent) Filter->Wash Solid Cake Recryst Recrystallization (Ethanol or DMF) Wash->Recryst Final Pure 6-Fluoro-2-propyl-4-quinolinol Recryst->Final

Figure 2: Downstream processing workflow for isolation of the quinolone.[1]

Isolation Protocol
  • Precipitation: Dilute the cooled reaction mixture with 100 mL of Hexane or Petroleum Ether. The quinolone is insoluble in alkanes, while Dowtherm A is miscible.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake copiously with Hexane (to remove Dowtherm) followed by cold Acetone (to remove unreacted amines/tars).[1]

  • Recrystallization: Recrystallize from hot Ethanol or DMF.

  • Yield: Typical yields range from 55% to 70%.[1]

Expected Analytical Data
  • Appearance: Off-white to pale yellow crystalline solid.[1]

  • Melting Point: Expected range 260–275°C (consistent with high-melting quinolone tautomers).[1]

  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       0.95 (t, 3H, -CH3)
      
    • 
       1.70 (m, 2H, -CH2-)[1]
      
    • 
       2.60 (t, 2H, -CH2-Ar)[1]
      
    • 
       5.95 (s, 1H, H-3 vinyl proton)
      
    • 
       7.4-7.9 (m, 3H, Aromatic protons, showing F-coupling)
      
    • 
       11.5 (br s, 1H, NH - amide tautomer dominant in DMSO).[1]
      
  • MS (ESI+): [M+H]+ = 206.2.[1]

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield / Tar Slow addition in Step 2Ensure "Flash" addition. The imine must hit >250°C solvent instantly to cyclize rather than polymerize.[1]
No Precipitate Product soluble in DowthermCool to 0°C before adding Hexane.[1] Increase Hexane ratio to 4:1.
Impure NMR Intermediate Amide formedEnsure Step 1 (Dean-Stark) runs to completion. Water presence favors amide formation (irreversible side product).[1]

References

  • Conrad, M., & Limpach, L. (1887).[1][2] "Ueber das Chinolin und seine Derivate." Berichte der deutschen chemischen Gesellschaft, 20(1), 944-948.[1]

  • Riegel, B., et al. (1946).[1] "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines." Journal of the American Chemical Society, 68(7), 1264–1266.

  • Gould, R. G., & Jacobs, W. A. (1939).[1] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. (Comparative Method).

  • Li, J. J. (2014).[1] "Conrad–Limpach Reaction."[1][2][3][8] In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications (pp. 146-147).[1] Springer.[1] [1]

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 23354375, 6-Fluoro-3-hydroxyquinolin-2(1H)-one (Related Isomer Data)."

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Application Notes & Protocols for the Development of 6-Fluoro-2-propyl-4-quinolinol as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Novel Quinolone Derivatives in an Era of Antimicrobial Resistance

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating the urgent development of novel therapeutic agents.[1][2] The quinolone class of antibiotics has been a cornerstone in the treatment of bacterial infections for decades, valued for their broad-spectrum activity and excellent pharmacokinetic properties.[3] Fluoroquinolones, a prominent subclass, exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[4][5][6][7] This mechanism, distinct from many other antibiotic classes, makes them a compelling scaffold for further development.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of 6-Fluoro-2-propyl-4-quinolinol , a novel quinolone derivative, as a potential antimicrobial agent. While specific data on this compound is emerging, its structural similarity to other bioactive fluoroquinolones, such as 6-fluoro-4-hydroxyquinoline and 6-fluoro-4-hydroxy-2-methylquinoline, suggests its potential as a potent antimicrobial.[8][9] These application notes and protocols are designed to provide a comprehensive framework for the systematic in vitro and in vivo evaluation of this promising compound.

Proposed Mechanism of Action

Based on the well-established mechanism of fluoroquinolones, 6-Fluoro-2-propyl-4-quinolinol is hypothesized to target bacterial DNA gyrase and topoisomerase IV. The core quinolone scaffold is essential for interacting with the DNA bases and the enzymes, while the fluorine atom at the 6-position is known to significantly enhance antimicrobial potency.[10] The 2-propyl group may influence the compound's pharmacokinetic properties and overall potency.[10] The proposed mechanism involves the stabilization of the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, bacterial cell death.[4][5]

Fluoroquinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell 6_Fluoro_2_propyl_4_quinolinol 6-Fluoro-2-propyl-4-quinolinol DNA_Gyrase DNA Gyrase 6_Fluoro_2_propyl_4_quinolinol->DNA_Gyrase Topoisomerase_IV Topoisomerase IV 6_Fluoro_2_propyl_4_quinolinol->Topoisomerase_IV Cleavage_Complex Stabilized Enzyme-DNA Cleavage Complex DNA_Gyrase->Cleavage_Complex Topoisomerase_IV->Cleavage_Complex DNA_Replication_Fork DNA Replication Fork DNA_Replication_Fork->Cleavage_Complex Inhibition DS_Breaks Double-Strand DNA Breaks Cleavage_Complex->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Proposed mechanism of action for 6-Fluoro-2-propyl-4-quinolinol.

In Vitro Efficacy Assessment: Foundational Protocols

A thorough in vitro evaluation is the first critical step in characterizing the antimicrobial potential of a new compound. The following protocols are designed to determine the spectrum of activity and potency of 6-Fluoro-2-propyl-4-quinolinol.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This is a fundamental parameter for assessing antimicrobial potency.

Materials:

  • 6-Fluoro-2-propyl-4-quinolinol stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., reference strains from ATCC and clinical isolates)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into a tube of sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of the Test Compound:

    • Perform a two-fold serial dilution of the 6-Fluoro-2-propyl-4-quinolinol stock solution in CAMHB across the wells of a 96-well plate.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted compound.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Parameter Description Expected Outcome
MIC Minimum Inhibitory ConcentrationLower values indicate higher potency.
Test Organisms Gram-positive and Gram-negative bacteriaDetermines the spectrum of activity.
Controls Growth and sterility controlsEnsures the validity of the assay.
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take an aliquot from each well that shows no visible growth.

  • Plate the aliquots onto appropriate agar plates (e.g., Mueller-Hinton Agar).

  • Incubate the plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Advanced In Vitro Characterization

Beyond initial potency, a comprehensive understanding of the compound's activity requires further investigation.

Protocol 3: Time-Kill Kinetic Assay

This assay provides insights into the bactericidal or bacteriostatic nature of the compound over time.[1]

Procedure:

  • Prepare flasks containing CAMHB with the test compound at various concentrations (e.g., 1x, 2x, and 4x the MIC).

  • Inoculate the flasks with the test organism at a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubate the flasks with shaking at 37°C.

  • At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate onto agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics.

Time_Kill_Assay_Workflow Start Start: Prepare Inoculum and Compound Concentrations Incubate Incubate Flasks at 37°C with Shaking Start->Incubate Sample Sample at Time Points (0, 2, 4, 8, 24h) Incubate->Sample Dilute_Plate Perform Serial Dilutions and Plate Sample->Dilute_Plate Count_CFU Incubate Plates and Count CFU Dilute_Plate->Count_CFU Plot_Data Plot log10 CFU/mL vs. Time Count_CFU->Plot_Data End End: Determine Bactericidal/Bacteriostatic Activity Plot_Data->End

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Troubleshooting & Optimization

Overcoming solubility issues with 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Formulation Challenges

Ticket ID: #SOL-FPQ-404 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

6-Fluoro-2-propyl-4-quinolinol (often abbreviated as 6-F-PQS or similar analog codes) presents a classic "brick dust" challenge in medicinal chemistry.[1] Its solubility profile is governed by two competing forces:

  • High Crystal Lattice Energy: The molecule exists primarily as the 4-quinolinone tautomer in the solid state.[1] Strong intermolecular hydrogen bonding (N-H[1][2]···O=C) creates a stable, high-melting crystal lattice (>200°C) that resists dissolution.[1][2]

  • Lipophilicity: The C6-fluorine atom and C2-propyl chain increase the logP (partition coefficient), making it hydrophobic.[1]

The Result: It is insoluble in neutral water, sparingly soluble in common organic solvents (like ethanol), and prone to "crashing out" (precipitation) upon dilution into biological media.[2]

Chemical Behavior & Tautomerism

To master the solubility of this compound, you must understand its shapeshifting nature. It exists in a tautomeric equilibrium between the enol (quinolinol) and keto (quinolinone) forms.[1]

The Tautomer Trap
  • Non-Polar Solvents / Gas Phase: The enol form (4-hydroxy) is often favored.[1]

  • Polar Solvents / Solid State: The keto form (4-oxo-N-H) dominates.[1] This form is responsible for the poor solubility because the polar amide-like backbone promotes stacking.[1]

Crucial Insight: When you dissolve the solid powder (keto form) into a solvent, you are fighting the energy required to break these intermolecular stacks.[2]

Tautomerism cluster_0 Solid State / Polar Solvent cluster_1 Basic pH / Non-Polar Keto 4-Quinolinone Form (Dominant) High Lattice Energy Enol 4-Quinolinol Form (Minor) More Lipophilic Keto->Enol Tautomerization (Solvent Dependent) Solubility Solubilized State Keto->Solubility Requires High Energy (Heat/DMSO) Enol->Solubility Easier Solvation

Figure 1: Tautomeric equilibrium impacting solubility.[1][2] The Keto form (red) is the thermodynamic sink that causes precipitation.[2]

Solvent Selection Guide

Do not guess. Use this validated solvent compatibility matrix for stock preparation.

SolventSolubility RatingMax Conc. (Est.)[1][3]Usage ContextWarning
DMSO Excellent 50–100 mMPrimary StockHygroscopic; keep anhydrous.[1]
DMF Good 25–50 mMSecondary StockToxic; can cause hydrolysis over long periods.[1]
Methanol Moderate 1–10 mMAnalytical (HPLC)Requires heating; volatile.[1]
Ethanol Poor/Moderate < 5 mMAnalyticalOften requires sonication.[1]
Water (pH 7) Insoluble < 0.01 mMDO NOT USE Immediate precipitation.[1]
0.1 M NaOH Good 10–20 mMAqueous StockDeprotonates to form salt.[1]
0.1 M HCl Moderate 5–10 mMAqueous StockProtonates Nitrogen.[1]

Validated Protocols

Protocol A: Preparation of 50 mM DMSO Stock

Best for: Cell culture spikes, MIC assays, High-Throughput Screening.[2]

  • Weighing: Weigh the calculated amount of 6-Fluoro-2-propyl-4-quinolinol powder.

    • Note: Avoid static electricity; these powders are often fluffy.[1] Use an antistatic gun if available.[1]

  • Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to 80% of the target volume.[1]

  • Dissolution: Vortex vigorously for 60 seconds.

    • Troubleshooting: If particles remain, sonicate in a water bath at 40°C for 5 minutes.[1] The heat helps break the crystal lattice (keto-stacking).[1]

  • Volume Adjustment: Top up to the final volume with DMSO.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C.

    • Shelf Life: Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Protocol B: The "DMSO Shock" Dilution Method

Best for: Introducing the compound into aqueous media (e.g., cell culture media) without precipitation.[2]

The Problem: Slowly adding the DMSO stock to water creates local areas of high concentration, causing the compound to nucleate and crash out as micro-crystals.

The Solution:

  • Prepare your culture media (e.g., DMEM) in a tube.[1]

  • Calculate the volume of DMSO stock needed (keep final DMSO < 0.5% v/v to avoid cytotoxicity).[1]

  • Rapid Injection: While vortexing the media tube, inject the DMSO stock rapidly into the center of the liquid vortex.

    • Do not drop it onto the side of the tube.

    • Do not add it slowly.

  • Immediate Mixing: Continue vortexing for 10 seconds. This disperses the molecules before they can find each other to crystallize.[1]

Protocol C: pH-Assisted Solubilization

Best for: Animal studies or high-concentration aqueous dosing.

Since the molecule is amphoteric:

  • Basic Route: Dissolve in 0.1 M NaOH. The phenol/enolic -OH deprotonates (pKa ~10-11), forming a soluble sodium salt.[1]

    • Caution: High pH can damage tissues.[1] Buffer back to pH 8.0–8.5 with PBS immediately before use, but watch for precipitation if pH drops below 8.[1]

  • Acidic Route: Dissolve in 0.1 M HCl. The quinoline nitrogen protonates (pKa ~2-4), forming a soluble hydrochloride salt.[1]

Troubleshooting & FAQs

Q1: My solution turned cloudy immediately after adding the DMSO stock to my assay buffer. Why? Diagnosis: This is "Crash-out." You likely exceeded the aqueous solubility limit, or you added the stock too slowly. Resolution:

  • Check the final concentration.[1] For this class of compounds, aqueous solubility is often < 50 µM in neutral buffer.[1][2]

  • Use the "DMSO Shock" method (Protocol B).[1]

  • Add a solubilizing agent to the buffer before adding the compound: 0.1% Cyclodextrin (HP-β-CD) or 0.05% Tween-80 .[1] These form "molecular cages" that keep the hydrophobic quinolone in solution.[1]

Q2: I see split peaks on my HPLC chromatogram. Diagnosis: Tautomer separation or metal chelation. Resolution:

  • Tautomers: In slow chromatography, the keto and enol forms might separate.[1] Add 0.1% Formic Acid to your mobile phase to lock the protonation state.[1]

  • Chelation: 4-Quinolinones chelate iron and copper from stainless steel HPLC lines. Add EDTA (0.1 mM) to the aqueous mobile phase or use a PEEK (plastic) column/pathway.[1]

Q3: Is the compound light-sensitive? Diagnosis: Fluoroquinolones are generally photosensitive.[1] Resolution: Yes. The fluorine atom can facilitate photo-degradation.[1] Always use amber tubes and minimize exposure to direct sunlight or UV light in biosafety cabinets.[1]

Workflow Visualization

Workflow Start Start: Solid 6-F-PQS Decision Intended Application? Start->Decision Stock Prep 50mM Stock in DMSO (Anhydrous) Decision->Stock General Use BioAssay Biological Assay (Cell Culture) Stock->BioAssay Animal In Vivo Study (Animal Dosing) Stock->Animal Analytical HPLC / LC-MS Stock->Analytical Dilution1 Rapid Injection into Media (Max 0.5% DMSO) BioAssay->Dilution1 Prevent Crash-out Dilution2 Formulate with Cyclodextrin or Adjust pH > 9 Animal->Dilution2 High Conc. Required Dilution3 Dissolve in MeOH + 0.1% Formic Acid Use PEEK tubing Analytical->Dilution3 Prevent Tailing

Figure 2: Decision tree for formulation based on experimental application.

References

  • PubChem. (2025).[1] 6-Fluoroquinolin-4(1H)-one Compound Summary. National Center for Biotechnology Information.[1] [1][2]

  • Gershon, H., et al. (2003).[1][2][4] Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8-quinolinols.[4] Monatshefte für Chemie.[1][4]

  • Wosnitza, E., et al. (2025).[1][2][5] Tautomerism of 4-Hydroxy-4(1H) quinolon.[1][6] ResearchGate.[1][7]

  • Koga, H., et al. (1980).[1][2][8] Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry.[1][8] [1][2]

  • Domagala, J. M. (1994).[1][8] Structure-activity and structure-side-effect relationships for the quinolone antibacterials.[1] Journal of Antimicrobial Chemotherapy.[1][8]

Sources

Technical Support Center: Optimizing Derivatization of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 6-Fluoro-2-propyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges. Our approach moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and refine your methodologies for successful outcomes.

Introduction: The Chemistry of 4-Quinolinols

6-Fluoro-2-propyl-4-quinolinol is a heterocyclic compound that exists in a tautomeric equilibrium between its enol form (4-hydroxyquinoline) and its keto form (4-quinolone).[1] This duality is central to its reactivity, particularly in derivatization reactions like alkylation or acylation. The primary sites for derivatization are the oxygen of the hydroxyl group (O-derivatization) and the nitrogen atom of the quinoline ring (N-derivatization). Achieving selectivity between these two sites is often the principal challenge in synthesis. This guide will focus primarily on O-alkylation (ether formation), a common and crucial transformation for modifying the molecule's properties.

Caption: Tautomeric equilibrium of 6-Fluoro-2-propyl-4-quinolinol.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the derivatization of 6-Fluoro-2-propyl-4-quinolinol. Each issue is presented in a question-and-answer format, detailing potential causes and actionable solutions.

Question 1: My reaction shows very low or no conversion of the starting material. What's going wrong?

Low conversion is a frequent issue that can typically be traced back to one of several key reaction parameters.

Potential Causes & Solutions

Potential Cause Explanation & Scientific Rationale Recommended Action
Insufficient Base Strength or Stoichiometry The 4-hydroxyl group of the quinolinol is weakly acidic. A sufficiently strong base is required to deprotonate it and form the nucleophilic quinolinate anion. If the base is too weak or used in insufficient quantity, the equilibrium will favor the starting material.1. Switch to a stronger base: If using a mild base like K₂CO₃, consider switching to sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). NaH is a non-nucleophilic, strong base that irreversibly deprotonates the hydroxyl group, driving the reaction forward. 2. Increase stoichiometry: Ensure at least 1.1-1.5 equivalents of the base are used to account for any potential moisture or competing acidic protons.
Presence of Moisture Many derivatization reagents, especially strong bases like NaH and some alkylating agents, are highly sensitive to water.[2] Moisture will quench the base and can hydrolyze your electrophile, halting the reaction.1. Dry your solvent: Use anhydrous solvents. Solvents like DMF or THF should be dried over molecular sieves or distilled from an appropriate drying agent. 2. Dry your starting material: Ensure the 6-Fluoro-2-propyl-4-quinolinol is thoroughly dried under vacuum before use. 3. Perform the reaction under an inert atmosphere: Use a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
Poor Leaving Group on the Electrophile The rate of SN2 reactions, common in O-alkylation, is highly dependent on the quality of the leaving group.[3][4] Halides follow the reactivity trend I > Br > Cl >> F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.1. Activate your electrophile: If you are using an alkyl chloride, consider converting it to the more reactive alkyl iodide in situ using sodium iodide (Finkelstein reaction). 2. Choose a better leaving group: If possible, start with an alkyl bromide, iodide, or tosylate instead of a chloride.
Inappropriate Solvent Choice The solvent must be able to dissolve the quinolinol and its corresponding salt while being compatible with the reaction conditions. Protic solvents (like ethanol or water) will interfere with strong bases and can solvate the nucleophile, reducing its reactivity.1. Use a polar aprotic solvent: Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are ideal. They effectively solvate the cation of the quinolinate salt, leaving the oxygen anion exposed and highly nucleophilic.[5]
Low Reaction Temperature While some reactions proceed at room temperature, many derivatizations require thermal energy to overcome the activation barrier, especially with less reactive electrophiles.1. Increase the temperature: Gently heat the reaction mixture. A typical starting point is 50-80 °C. Monitor the reaction by TLC to track progress and check for decomposition.
Question 2: My reaction is producing a mixture of two products that are difficult to separate. How do I improve selectivity for the O-alkylated product?

This is the classic challenge of O- versus N-alkylation, stemming from the tautomeric nature of the 4-quinolinol scaffold.[6][7] The deprotonated intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the nitrogen atom.

Controlling Selectivity: O- vs. N-Alkylation

Selectivity cluster_paths Reaction Pathways Start 6-Fluoro-2-propyl-4-quinolinate (Ambident Nucleophile) O_Alkylation O-Alkylation Product (Ether) Start->O_Alkylation Hard Electrophiles (e.g., R-OTs, R₂SO₄) Polar Aprotic Solvents N_Alkylation N-Alkylation Product (Quinolone) Start->N_Alkylation Soft Electrophiles (e.g., R-I) Certain Base/Solvent Combos

Caption: Competing pathways for O- vs. N-alkylation.

Strategies to Favor O-Alkylation:

  • Choice of Base and Counter-ion: The nature of the cation associated with the quinolinate can influence the reaction site.

    • Potassium (K⁺) and Cesium (Cs⁺) bases (e.g., K₂CO₃, Cs₂CO₃): These larger, "softer" cations associate less tightly with the oxygen anion, making it more available for reaction. Cesium carbonate is particularly effective at promoting O-alkylation.

    • Sodium bases (e.g., NaH): The smaller Na⁺ ion can coordinate more tightly with the oxygen, sometimes leading to a higher proportion of N-alkylation, although this is highly dependent on the solvent and electrophile.

  • Solvent Effects:

    • Polar Aprotic Solvents (DMF, DMSO): These are generally the best choice. They promote the dissociation of the ion pair, leading to a more "free" oxygen anion, which is typically more nucleophilic than the nitrogen, favoring O-alkylation.

  • Nature of the Electrophile (Hard and Soft Acids and Bases Theory):

    • The oxygen anion is a "hard" nucleophile, while the nitrogen is a "softer" nucleophile.

    • To favor reaction at the oxygen site, use a "hard" electrophile. Alkylating agents with highly electronegative leaving groups, like dimethyl sulfate or alkyl tosylates, are considered harder and tend to favor O-alkylation.[8]

    • "Soft" electrophiles, like allyl bromide or methyl iodide, have a higher tendency to react at the softer nitrogen site.

  • Temperature: Lowering the reaction temperature can sometimes increase selectivity, as the transition state leading to the thermodynamically favored product (often O-alkylation) may have a lower activation energy.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable starting protocol for O-alkylation of 6-Fluoro-2-propyl-4-quinolinol?

A robust starting point is crucial. The following protocol provides a solid foundation that can be optimized.

Step-by-Step General Protocol for O-Alkylation

  • Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 6-Fluoro-2-propyl-4-quinolinol (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.1 M concentration). Stir until the starting material is dissolved.

  • Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq). Stir the suspension at room temperature for 30-60 minutes.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction to 60 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The product should have a higher Rf value than the polar starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q2: How do I effectively monitor the reaction progress?

Thin-Layer Chromatography (TLC) is the most common and cost-effective method.

  • TLC System: Use silica gel plates. A good starting mobile phase is a mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate). A 7:3 or 8:2 ratio of hexanes to ethyl acetate is a good starting point.

  • Visualization:

    • UV Light: The quinoline core is UV active, so spots can be visualized under a UV lamp (254 nm).

    • Staining: If UV visualization is weak, use a potassium permanganate (KMnO₄) stain. The hydroxyl group of the starting material will react readily, while the ether product will be more resistant.

  • Interpretation: The starting material is quite polar due to the hydroxyl group and will have a low Retention Factor (Rf). The O-alkylated product is much less polar and will have a significantly higher Rf. The N-alkylated product will often have an Rf value intermediate between the starting material and the O-alkylated product.

For more precise analysis, especially during optimization, Liquid Chromatography-Mass Spectrometry (LC-MS) can provide quantitative information on the ratio of starting material to products.[9][10]

Q3: What are the best practices for purifying the final derivatized product?

Purification is critical to obtaining a high-quality final compound.

  • Flash Column Chromatography: This is the most common method.

    • Solvent System: Use a solvent system that provides good separation on TLC, typically with an Rf of ~0.3 for the desired product. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective for separating closely related byproducts.

  • Crystallization: If the product is a solid, crystallization can be an excellent method for achieving high purity. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Preparative HPLC: For very difficult separations or to achieve very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) can be used, although it is more resource-intensive.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification Reagents 1. Select & Dry Reagents (Quinolinol, Base, Solvent, Electrophile) Setup 2. Assemble Anhydrous Apparatus (Inert Atmosphere) Reagents->Setup Deprotonation 3. Add Quinolinol, Solvent, Base (Stir) Setup->Deprotonation Alkylation 4. Add Electrophile (Heat if necessary) Deprotonation->Alkylation Monitor 5. Monitor by TLC/LC-MS Alkylation->Monitor Workup 6. Quench Reaction & Extract Monitor->Workup If complete Purify 7. Purify via Chromatography or Crystallization Workup->Purify Characterize 8. Characterize Final Product (NMR, MS) Purify->Characterize

Sources

Troubleshooting guide for 6-Fluoro-2-propyl-4-quinolinol experiments

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Notes

Executive Summary

This guide addresses the technical challenges associated with 6-Fluoro-2-propyl-4-quinolinol (often abbreviated as 6-F-2-Pr-4Q in internal workflows). As a structural analog of the Pseudomonas Quinolone Signal (PQS) and a precursor in fluoroquinolone antibiotic synthesis, this molecule presents unique physicochemical hurdles.

The primary experimental failures stem from its prototropic tautomerism (4-hydroxyquinoline


 4-quinolone) and its amphoteric solubility profile .[1] This guide moves beyond standard protocols to address the why behind experimental inconsistencies.

Module 1: Solubility & Stock Preparation

The Core Problem: "It won't dissolve in my assay buffer."

Q: I can dissolve the compound in DMSO, but it precipitates immediately upon addition to PBS (pH 7.4). Why?

A: This is a classic manifestation of the "Isoelectric Trap." 6-Fluoro-2-propyl-4-quinolinol is amphoteric.[1] It possesses a basic nitrogen (quinoline ring) and an acidic moiety (the enol/keto group).[1]

  • Acidic pH: The nitrogen is protonated (

    
    ), increasing solubility.[1]
    
  • Basic pH: The hydroxyl/amide is deprotonated, forming a soluble anion.

  • Neutral pH (6.8–7.5): The molecule exists largely as a neutral, hydrophobic species or zwitterion with minimal solubility.[1] The hydrophobic propyl chain at C2 further reduces aqueous solubility compared to methyl analogs.[1]

Troubleshooting Protocol: The "pH-Shift" Dilution Method Do not dilute directly into neutral PBS.[1] Follow this kinetic solubility workaround:

  • Prepare Stock: Dissolve in 100% DMSO at 10–20 mM.

  • Intermediate Step: If your final assay tolerates it, dilute the DMSO stock 1:10 into a slightly acidic buffer (e.g., 10 mM Acetate, pH 4.[1]5) before adding to the final neutral media. This prevents the "crash-out" shock often seen when hydrophobic DMSO stocks hit saline directly.[1]

  • Alternative: Use a carrier protein (e.g., 0.1% BSA) in your PBS.[1] The albumin binds the hydrophobic quinolone core, keeping it in "pseudo-solution" for cellular uptake.

Solubility Decision Matrix
Solvent SystemSolubility RatingSuitabilityTechnical Note
Water (pH 7) < 0.1 mg/mL (Poor)NoneNeutral species dominates; high precipitation risk.[1]
0.1 M HCl HighStock PrepForms the hydrochloride salt.[1] Stable.
0.1 M NaOH Moderate/HighStock PrepForms the sodium salt.[1] Caution: Susceptible to oxidation over time.[1]
DMSO > 50 mg/mLHighBest for cryo-storage.[1] Avoid freeze-thaw cycles (absorbs water).[1]
Ethanol ModerateSynthesisGood for recrystallization; poor for biological stocks.[1]

Module 2: Analytical Chemistry (HPLC/LC-MS)

The Core Problem: "My chromatogram shows split peaks or tailing."

Q: I see two peaks in my HPLC trace, or the peak is excessively broad. Is my compound impure?

A: Not necessarily. You are likely observing Tautomeric Separation or Metal Chelation .[1] In solution, 6-F-2-Pr-4Q exists in equilibrium between the enol (quinolinol) and keto (quinolone) forms.[1] If the interconversion rate is slow on the chromatographic time scale, you will see peak splitting.

Visualizing the Mechanism:

Tautomerism Enol Enol Form (4-Hydroxyquinoline) Aromatic Heterocycle Keto Keto Form (4-Quinolone) Polar, H-Bond Donor Enol->Keto Prototropic Shift (Solvent Dependent) Chelate Metal Complex (Fe/Cu Interaction) Broad Peak/Tailing Keto->Chelate + Trace Metals (HPLC System)

Figure 1: The tautomeric equilibrium that complicates chromatography. In polar solvents (LC mobile phases), the Keto form often predominates.

Corrective Actions:

  • Acidify the Mobile Phase: Ensure your mobile phase contains 0.1% Formic Acid or TFA .[1] Low pH stabilizes the protonated form, collapsing the equilibrium into a single species and sharpening the peak.

  • Temperature Control: Run the column at 40°C . Higher temperature increases the rate of tautomeric exchange, merging split peaks into a single sharp band.

  • Chelation Suppression: The 4-oxo/4-hydroxy motif is a potent chelator of iron (from stainless steel frits).[1] If tailing persists, add EDTA (0.1 mM) to the aqueous mobile phase or use a "PEEK-lined" column.[1]

Module 3: Biological Assay Interference

The Core Problem: "My IC50 values are inconsistent."

Q: The compound shows variable potency in fluorescence-based assays.[1] Is it degrading?

A: It is likely Fluorescence Quenching or Autofluorescence , not degradation.[1] Quinolones are intrinsically fluorescent. 6-Fluoro-2-propyl-4-quinolinol has an excitation max around ~240/320 nm and emission ~400–450 nm (blue region).[1]

Troubleshooting Protocol:

  • Spectral Scan: Before running any FRET or fluorescence intensity assay, scan the compound alone in your assay buffer.[1]

    • If it fluoresces:[1][2] You must use a background correction or switch to a red-shifted readout (e.g., Alexa Fluor 647) to avoid overlap.[1]

  • The "Aggregator" False Positive:

    • At high concentrations (>10 µM), this hydrophobic molecule forms colloidal aggregates that sequester enzymes non-specifically.[1]

    • Validation: Add 0.01% Triton X-100 to your assay buffer.[1] If the inhibition disappears with detergent, your previous "activity" was a false positive caused by aggregation.[1]

Module 4: Synthesis & Stability

The Core Problem: "The product turns yellow/brown upon storage."

Q: My white powder turned off-white after a month. Is it still usable?

A: Slight discoloration is common for nitrogen heterocycles due to trace N-oxide formation or photo-oxidation, but purity often remains high (>98%).[1]

Stability Workflow:

  • Check 1H-NMR: Look for the disappearance of the C3-proton signal (singlet around 6.0–6.5 ppm).[1] If this signal is broadening or shifting, significant oxidative degradation has occurred.[1]

  • Storage: Store the solid under Argon/Nitrogen at -20°C . Protect from light (wrap vials in foil), as the fluorine substituent can alter the triplet state energy, making the molecule susceptible to UV-induced radical formation.

Summary of Critical Parameters

ParameterValue/RecommendationReference Context
Molecular Weight ~205.23 g/mol Calculation
pKa (Acidic) ~9.0 (OH/NH)Deprotonation
pKa (Basic) ~2.5 (Quinoline N)Protonation
LogP ~2.5–3.0Predicted (Hydrophobic)
UV Max ~240 nm, ~315 nmDetection
Recommended Stock 20 mM in DMSOStorage

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 6-Fluoro-4-hydroxyquinoline (Parent Class). Retrieved from [Link][1]

    • Context: Provides foundational physicochemical data (LogP, H-bond donors)
  • Context: Validates the biological relevance (antitumor/antimicrobial) and synthetic challenges (cyclization) of 2-substituted-6-fluoro-4-quinolinols.
    • Context: Used to benchmark the melting point and solubility behavior of alkyl-substituted fluoroquinolinols.[1]

  • MDPI (2022). Fluoroquinolones’ Biological Activities against Laboratory Microbes. Retrieved from [Link][1][3]

    • Context: Source for the mechanism of action (topoisomerase inhibition)
  • American Chemical Society (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters.[1] Retrieved from [Link][1]

    • Context: Authoritative grounding for the "Module 2" troubleshooting regarding tautomerism and its impact on analytical d

Sources

Technical Support Center: Enhancing the Biological Stability of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the biological stability of 6-Fluoro-2-propyl-4-quinolinol. This guide is designed for researchers, scientists, and drug development professionals actively working with this promising chemical entity. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common hurdles in your research and development endeavors. Our focus is on providing not just procedural steps, but the scientific rationale behind them to foster a deeper understanding of the metabolic fate of this compound and how to strategically enhance its stability.

Section 1: Understanding the Metabolic Landscape of 6-Fluoro-2-propyl-4-quinolinol

Before delving into troubleshooting, it is crucial to have a foundational understanding of the likely metabolic pathways for 6-Fluoro-2-propyl-4-quinolinol. Based on its chemical structure—a quinolinol core with a fluorine substituent, a hydroxyl group, and a propyl side chain—we can predict several metabolic "soft spots" that are susceptible to enzymatic modification.

Fluoroquinolones and related quinoline structures are primarily metabolized by Phase I and Phase II enzymes in the liver.[1][2] Phase I reactions, such as oxidation and hydroxylation, are mainly catalyzed by cytochrome P450 (CYP) enzymes, while Phase II reactions involve conjugation with endogenous molecules like glucuronic acid or sulfate to increase water solubility and facilitate excretion.[1][3]

Predicted Metabolic Pathways:

Below is a diagram illustrating the probable metabolic fate of 6-Fluoro-2-propyl-4-quinolinol, highlighting the key enzymatic reactions and potential metabolites.

MetabolicPathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism Parent 6-Fluoro-2-propyl-4-quinolinol Metabolite1 Hydroxylated Propyl Chain (ω, ω-1, or ω-2 oxidation) Parent->Metabolite1 Oxidation Metabolite2 Hydroxylated Quinoline Ring (e.g., at C5 or C8) Parent->Metabolite2 Hydroxylation Metabolite3 O-Glucuronide Conjugate Parent->Metabolite3 UGT Metabolite4 O-Sulfate Conjugate Parent->Metabolite4 SULT Metabolite1->Metabolite3 Further Conjugation Metabolite2->Metabolite3 Further Conjugation

Caption: Predicted metabolic pathways of 6-Fluoro-2-propyl-4-quinolinol.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions and issues that researchers may encounter during their experiments with 6-Fluoro-2-propyl-4-quinolinol.

Q1: My compound shows high clearance in human liver microsomes. What does this indicate and what are my next steps?

A1: High clearance in human liver microsomes (HLM) suggests that your compound is rapidly metabolized by Phase I enzymes, primarily cytochrome P450s.[4] This is a common challenge in drug discovery and can lead to poor oral bioavailability and a short in vivo half-life.[5]

Next Steps:

  • Confirm NADPH Dependence: Run a control experiment without the NADPH regenerating system. If the compound is stable in the absence of NADPH, it confirms that the instability is due to CYP-mediated metabolism.

  • Metabolite Identification: The crucial next step is to identify the "soft spots" on the molecule. This involves incubating the compound with HLMs and analyzing the resulting mixture by LC-MS/MS to identify the metabolites formed. The mass shift from the parent compound will indicate the type of metabolic modification (e.g., +16 Da for hydroxylation).

  • Structural Modification: Once the metabolic hotspots are identified, you can rationally design analogs to block these positions. Strategies are discussed in detail in the Troubleshooting Guide (Section 3).

Q2: I'm observing conflicting stability data between my microsomal and hepatocyte assays. Why is this happening and which data should I trust?

A2: Discrepancies between microsomal and hepatocyte stability data are not uncommon and can arise from several factors:

  • Presence of Phase II Enzymes: Hepatocytes contain both Phase I and Phase II enzymes, whereas microsomes primarily contain Phase I enzymes.[6] If your compound is a substrate for Phase II enzymes (e.g., UGTs, SULTs), it will appear more stable in microsomes than in hepatocytes. The 4-hydroxyl group on your quinolinol is a prime candidate for glucuronidation or sulfation.[3][7]

  • Role of Transporters: Hepatocytes have intact cell membranes with active transporters that can influence the intracellular concentration of your compound, thereby affecting its metabolic rate. Microsomes lack these transporters.[6]

  • Cofactor Limitations: While microsomal assays are supplemented with specific cofactors (like NADPH for CYPs), hepatocytes have a full complement of endogenous cofactors.

Which data to trust? Hepatocyte data is generally considered more physiologically relevant as it provides a more complete picture of hepatic metabolism.[8] However, the microsomal data is still valuable for specifically assessing the contribution of CYP enzymes to the overall clearance. It's best to consider both datasets to build a comprehensive metabolic profile.

Q3: My compound appears to be unstable even in the control incubation without NADPH. What could be the cause?

A3: Instability in the absence of NADPH suggests that the degradation is not mediated by CYP enzymes. Possible causes include:

  • Chemical Instability: The compound may be inherently unstable in the buffer conditions of the assay (e.g., pH, temperature).

  • Metabolism by other Enzymes: Other enzymes present in liver microsomes that do not require NADPH, such as esterases (if your molecule had an ester group), could be responsible.

  • Non-enzymatic Degradation: The compound might be reacting with components of the incubation mixture.

Troubleshooting Steps:

  • Incubate the compound in the assay buffer alone (without microsomes) to assess its chemical stability.

  • If instability persists with microsomes but without NADPH, consider the involvement of non-CYP enzymes.

Section 3: Troubleshooting Guides

This section provides a more detailed, structured approach to tackling common experimental challenges.

Problem Probable Cause(s) Recommended Solution(s)
High In Vitro Clearance Rapid metabolism by CYP450 enzymes.1. Identify Metabolic Hotspots: Perform metabolite identification studies using LC-MS/MS. 2. Structural Modification:     a. Deuteration: Replace hydrogens at the metabolic soft spot with deuterium to slow down metabolism due to the kinetic isotope effect.[8][9] This is particularly effective for C-H bonds that are cleaved in the rate-determining step of metabolism.     b. Bioisosteric Replacement: Replace the metabolically labile group with a bioisostere that is more resistant to metabolism but retains the desired biological activity.[10] For the propyl group, consider replacing it with a cyclopropylmethyl or a branched alkyl group to introduce steric hindrance.     c. Blocking with Electron-Withdrawing Groups: Introduce an electron-withdrawing group (e.g., a fluorine atom) near the metabolic hotspot to deactivate it towards oxidative metabolism.
Poor Recovery of Compound - Adsorption to plasticware (e.g., pipette tips, plates). - Non-specific binding to microsomal proteins. - Inefficient extraction from the reaction mixture.1. Use Low-Binding Labware: Employ low-retention pipette tips and plates. 2. Optimize Quenching/Extraction Solvent: Ensure the organic solvent used to stop the reaction (e.g., acetonitrile, methanol) is effective at both precipitating proteins and solubilizing your compound. Try different solvents or solvent mixtures.[11] 3. Include a Surfactant: A small amount of a non-ionic surfactant in the sample buffer can sometimes reduce non-specific binding.
High Inter-Assay Variability - Inconsistent thawing and handling of cryopreserved hepatocytes or microsomes. - Pipetting errors, especially with small volumes. - Inconsistent incubation times or temperatures. - Variability in the activity of different lots of microsomes or hepatocytes.[12]1. Standardize Protocols: Ensure consistent thawing procedures for cryopreserved materials. Use a pre-warmed incubation plate to maintain a stable temperature.[4] 2. Calibrate Pipettes: Regularly calibrate all pipettes. 3. Use Positive Controls: Always include well-characterized high and low clearance compounds as positive controls to monitor assay performance. 4. Lot-to-Lot Qualification: When a new batch of microsomes or hepatocytes is used, qualify it against the previous lot using control compounds.
Unexpected Metabolites Observed - Contaminants in the compound stock solution. - Spontaneous degradation products. - Formation of reactive metabolites that adduct to other molecules.1. Check Purity of Parent Compound: Analyze the stock solution of your compound by LC-MS/MS to check for impurities. 2. Analyze Control Incubations: Carefully examine the chromatograms from control incubations (buffer only, no NADPH) to identify non-enzymatic degradation products. 3. Reactive Metabolite Screening: If reactive metabolite formation is suspected, specific trapping experiments (e.g., with glutathione) can be performed.

Section 4: Detailed Experimental Protocols

Here we provide step-by-step protocols for the most common in vitro stability assays.

Protocol 1: Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, primarily evaluating Phase I metabolism.[13]

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation:

    • Thaw the HLMs and NADPH regenerating system on ice.

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer).

    • Prepare the HLM suspension in phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL in the incubation).

  • Incubation:

    • In a 96-well plate, add the HLM suspension.

    • Add the test compound working solution to initiate the reaction (final concentration typically 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • For the negative control, add buffer instead of the NADPH regenerating system.

  • Time Points and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard.[2]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

    • Plot the natural log of the percentage of compound remaining versus time.

    • Calculate the half-life (t½) and intrinsic clearance (CLint).

Microsomal_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Reagents on Ice C Prepare HLM Suspension A->C B Prepare Compound Working Solution D Add HLM and Compound to Plate B->D C->D E Pre-incubate at 37°C D->E F Initiate with NADPH E->F G Quench Reaction at Time Points F->G H Centrifuge and Collect Supernatant G->H I LC-MS/MS Analysis H->I J Calculate t½ and CLint I->J

Caption: Workflow for the microsomal stability assay.

Protocol 2: Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, including both Phase I and Phase II metabolism, in a more physiologically relevant system.[14]

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte plating and incubation media

  • Collagen-coated 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Ice-cold acetonitrile with an internal standard

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Cell Plating:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Determine cell viability and density.

    • Plate the hepatocytes onto collagen-coated plates and allow them to attach for several hours in a humidified incubator.

  • Incubation:

    • Prepare a working solution of the test compound in pre-warmed incubation medium.

    • Remove the plating medium from the attached hepatocytes and add the medium containing the test compound (final concentration typically 1 µM).

  • Time Points and Termination:

    • At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the incubation by removing the medium and adding ice-cold acetonitrile with an internal standard.[14]

  • Sample Processing:

    • Scrape the wells to detach the cells and lyse them in the acetonitrile.

    • Centrifuge the plate to pellet cell debris.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Similar to the microsomal stability assay, quantify the remaining parent compound and calculate the half-life and intrinsic clearance.

Section 5: Strategies for Enhancing Biological Stability

Once metabolic liabilities are identified, the following strategies can be employed to improve the stability of 6-Fluoro-2-propyl-4-quinolinol.

1. Structural Modification:

  • Deuteration: As mentioned, replacing C-H bonds at metabolic hotspots with C-D bonds can significantly slow down metabolism.[9] For the propyl side chain, deuteration at the ω or ω-1 positions would be a logical starting point.

  • Bioisosteric Replacement: Consider replacing the propyl group with more stable bioisosteres. Examples include:

    • Cyclopropylmethyl: The cyclopropyl group can sterically shield the adjacent methylene from oxidation.

    • tert-Butyl: This group is highly resistant to metabolism but may significantly alter the compound's properties.

    • Trifluoromethyl or other fluorinated alkyl chains: The strong C-F bond is resistant to metabolic cleavage.

  • Blocking Groups: Introducing a fluorine atom or another electron-withdrawing group on the quinoline ring near a site of hydroxylation can deactivate that position.

2. Prodrug Approaches:

A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body.[15] This can be a useful strategy to temporarily mask a metabolic soft spot or improve solubility. For 6-Fluoro-2-propyl-4-quinolinol, the 4-hydroxyl group could be derivatized as an ester or a phosphate, which would be cleaved by endogenous enzymes to release the active parent compound.[16]

3. Formulation Strategies:

For compounds with high first-pass metabolism, formulation strategies can help to improve oral bioavailability.[17][18] These include:

  • Lipid-based formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These can enhance absorption through the lymphatic system, partially bypassing the liver.[17]

  • Nanoparticle formulations: Encapsulating the drug in nanoparticles can protect it from degradation in the gastrointestinal tract and alter its absorption profile.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively diagnose and address the metabolic stability challenges of 6-Fluoro-2-propyl-4-quinolinol, accelerating its journey through the drug development pipeline.

References

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  • Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

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  • A Workflow for Identifying Metabolically Active Chemicals to Complement in vitro Toxicity Screening. (n.d.). Retrieved from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]

  • Interlaboratory Variability in Human Hepatocyte Intrinsic Clearance Values and Trends with Physicochemical Properties. (n.d.). Retrieved from [Link]

  • Deuterium in drug discovery: progress, opportunities and challenges. (2023). Nature Reviews Drug Discovery, 22(6), 493-512. Retrieved from [Link]

  • Metabolites augment oxidative stress to sensitize antibiotic-tolerant Staphylococcus aureus to fluoroquinolones. (2024). mBio, 15(1), e02573-23. Retrieved from [Link]

  • Improving metabolic stability and removing aldehyde oxidase liability in a 5-azaquinazoline series of IRAK4 inhibitors. (2020). Bioorganic & Medicinal Chemistry, 28(23), 115815. Retrieved from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics, 2012, 809482. Retrieved from [Link]

  • Study of in vitro glucuronidation of hydroxyquinolines with bovine liver microsomes. (2004). Journal of Health Science, 50(6), 635-641. Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). Retrieved from [Link]

  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). Frontiers in Microbiology, 15, 1339803. Retrieved from [Link]

  • Using Deuterium in Drug Discovery: Leaving the Label in the Drug. (2016). Journal of Medicinal Chemistry, 59(19), 8382-8401. Retrieved from [Link]

  • Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (2010). Drug Metabolism and Disposition, 38(9), 1547-1553. Retrieved from [Link]

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  • Study on the degradation and metabolic mechanism of four quinolone antibiotics by mixed strains. (2024). ResearchGate. Retrieved from [Link]

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  • Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. (2016). International Journal of Nanomedicine, 11, 4815-4824. Retrieved from [Link]

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  • Sulfation and glucuronidation of phenols: implications in coenyzme Q metabolism. (1995). Archives of Biochemistry and Biophysics, 319(2), 559-563. Retrieved from [Link]

  • Glucuronidation of Psilocin and 4-Hydroxyindole by the Human UDP-Glucuronosyltransferases. (2010). ResearchGate. Retrieved from [Link]

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  • Troubleshooting Low Recovery Rates in Chromatographic Analysis. (2025, February 21). Welch Materials, Inc. Retrieved from [Link]

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  • Drug Metabolism Assays. (n.d.). BioIVT. Retrieved from [Link]

  • A Review on Emerging Oral Dosage Forms which helps to bypass the Hepatic First Pass Metabolism. (n.d.). Retrieved from [Link]

  • Rational deuteration of dronedarone attenuates its toxicity in human hepatic HepG2 cells. (2022). Scientific Reports, 12(1), 5202. Retrieved from [Link]

  • Drug Glucuronidation in Clinical Psychopharmacology. (2001). ResearchGate. Retrieved from [Link]

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  • Quinolone pharmacokinetics and metabolism. (1989). Journal of Antimicrobial Chemotherapy, 24(5), 691-702. Retrieved from [Link]

  • Phenolic sulfates as new and highly abundant metabolites in human plasma after ingestion of a mixed berry fruit purée. (2018). Food & Function, 9(11), 5855-5867. Retrieved from [Link]

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  • First pass effect. (n.d.). In Wikipedia. Retrieved from [Link]

  • Glucuronidation – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

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  • Prodrug design. (n.d.). Fiveable. Retrieved from [Link]

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Technical Support Center: Synthesis of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Fluoro-2-propyl-4-quinolinol. This resource is designed for researchers, chemists, and process development professionals to troubleshoot common side reactions and challenges encountered during this synthesis. As Senior Application Scientists, we provide not only solutions but also the underlying chemical principles to empower your research.

The synthesis of 6-Fluoro-2-propyl-4-quinolinol, a valuable quinoline derivative, is most commonly achieved via the Conrad-Limpach reaction. This involves the condensation of 4-fluoroaniline with a suitable β-ketoester (ethyl 3-oxohexanoate or ethyl butyrylacetate) to form an enamine intermediate, followed by a high-temperature thermal cyclization.[1][2] While robust, this high-temperature step is prone to several side reactions that can impact yield and purity.

Troubleshooting Guide: Side Reactions & Impurities

This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My final product is a dark, tarry solid with very low yield. What is causing this decomposition?

Answer: This is a classic sign of thermal decomposition, a significant challenge in high-temperature quinoline syntheses which often require temperatures around 250 °C for the cyclization step.[1][3] The issue stems from exceeding the thermal stability limit of your intermediate or product, leading to charring and polymerization.

Causality: The thermal cyclization is an electrocyclic reaction that requires significant energy to overcome the activation barrier for ring closure.[2][4] However, at these temperatures, organic molecules, especially those with aromatic amine functionalities, can undergo various decomposition pathways. The key is to provide sufficient, uniform, and controlled heat for the desired reaction to proceed without initiating these undesired pathways.

Preventative Measures & Protocol:

  • Use of a High-Boiling, Inert Solvent: Performing the cyclization neat (without solvent) is a primary cause of localized overheating and decomposition.[2] An inert, high-boiling solvent acts as a heat transfer medium, ensuring uniform temperature distribution. Diphenyl ether or high-boiling mineral oil are standard choices for this purpose.[5][6]

  • Inert Atmosphere: Reactions at high temperatures are susceptible to oxidation. Conducting the reaction under an inert atmosphere (Nitrogen or Argon) is crucial to prevent oxidative degradation of the aniline-derived intermediate.

Optimized Cyclization Protocol:

  • Step 1: In a three-neck flask equipped with a mechanical stirrer, a thermometer, and a condenser under a nitrogen atmosphere, add the crude enamine intermediate (1.0 eq).

  • Step 2: Add high-boiling diphenyl ether (approx. 3-5 mL per gram of enamine).

  • Step 3: Heat the mixture with vigorous stirring in a pre-heated sand bath or heating mantle to 250-255 °C.

  • Step 4: Maintain this temperature for 20-30 minutes. Monitor the reaction by TLC (if feasible) or by observing the cessation of ethanol evolution.

  • Step 5: Allow the reaction mixture to cool to below 100 °C.

  • Step 6: While still warm, pour the mixture into a large volume of hexane or petroleum ether to precipitate the product. The diphenyl ether will remain in solution.

  • Step 7: Collect the solid product by filtration, wash with hexane, and dry.

Question 2: My NMR analysis shows a mixture of two isomeric products. How can I avoid this and separate them?

Answer: You are likely observing the formation of the undesired 8-Fluoro-2-propyl-4-quinolinol isomer alongside your target 6-fluoro isomer. This is a result of a loss of regioselectivity during the electrophilic cyclization step onto the aromatic ring of the 4-fluoroaniline moiety.

Causality: The cyclization is a Friedel-Crafts type intramolecular reaction. The substitution on the aniline ring is directed by both the activating amino group (-NH-) and the deactivating but ortho-, para-directing fluorine atom (-F).

  • Desired Path (C-6 attack): Cyclization occurs at the position para to the fluorine and ortho to the amino group. This is the electronically favored and sterically less hindered pathway.

  • Side Path (C-8 attack): Cyclization occurs at the position ortho to the fluorine and ortho to the amino group. This pathway is generally disfavored due to steric hindrance from the adjacent fluorine atom but can occur under harsh conditions.

Below is a diagram illustrating the decision point in the cyclization step.

G cluster_0 Troubleshooting Workflow: Isomer Formation Start Intermediate Cyclization Decision Electrophilic Attack on Aromatic Ring Start->Decision Path1 Attack at C-6 (para to F) Decision->Path1  Thermodynamically  Favored Path2 Attack at C-8 (ortho to F) Decision->Path2  Kinetically Possible  (Higher Temp) Product1 Desired Product: 6-Fluoro-2-propyl-4-quinolinol Path1->Product1 Product2 Side Product: 8-Fluoro-2-propyl-4-quinolinol Path2->Product2 Solution Optimize Reaction Temp. Consider Lewis Acid Catalyst Product2->Solution

Fig 1. Decision tree for isomeric byproduct formation.

Preventative Measures:

  • Temperature Control: Excessive temperatures can provide enough energy to overcome the activation barrier for the less favored C-8 cyclization. Adhering strictly to the 250-255 °C range is critical.

  • Lewis Acid Catalysis: In some quinoline syntheses, a Lewis acid can be used to promote cyclization under milder conditions, which can improve regioselectivity. However, this would require significant process optimization.

Remediation (Purification): Separating these isomers is often challenging due to their similar polarities.

  • Fractional Crystallization: This is the most effective method if a suitable solvent system can be identified. Experiment with solvent mixtures like Ethanol/Water, Isopropanol/Hexane, or Ethyl Acetate/Heptane.

  • Column Chromatography: While possible, it can be difficult on a large scale. A high-resolution silica gel column with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexane) would be required.

Question 3: The reaction seems to stall, and I recover a significant amount of the enamine intermediate. What's causing incomplete cyclization?

Answer: Incomplete cyclization is almost always due to suboptimal reaction conditions, primarily temperature and reaction time. The elimination of ethanol (or another alcohol from the ester) is the driving force, and this requires sustained high temperatures.

Causality & Troubleshooting:

ParameterPotential IssueRecommended Action
Temperature The reaction temperature is below the required threshold for cyclization (~250 °C).Ensure your thermometer is calibrated and accurately measuring the internal reaction temperature. Use a heating mantle or sand bath capable of reaching and maintaining this temperature consistently.
Reaction Time Insufficient time at the target temperature.The standard is 20-30 minutes, but for some substrates, it may require longer. Consider extending the reaction time to 45-60 minutes and monitoring by taking small aliquots for analysis (if safe and practical).
Heat Transfer Poor heat transfer in a viscous reaction mixture.Ensure vigorous mechanical stirring, especially if the reaction is run at a high concentration or neat. The use of a solvent like diphenyl ether greatly improves heat transfer.[5]
Purity of Intermediate Impurities in the enamine intermediate can inhibit the reaction.Ensure the enamine intermediate is reasonably pure and dry before proceeding to the high-temperature cyclization step.

Frequently Asked Questions (FAQs)

Q1: What is the ideal β-ketoester to use for this synthesis? For a 2-propyl substituent, the ideal starting material is ethyl 3-oxohexanoate (also known as ethyl butyrylacetate). The propyl group is derived from the butyryl portion of this molecule.

Q2: How can I effectively monitor the progress of the cyclization reaction? Monitoring high-temperature reactions is challenging.

  • Ethanol Evolution: The most practical method is to observe the distillation of ethanol from the reaction. When the evolution of ethanol ceases, the reaction is likely complete.

  • Thin-Layer Chromatography (TLC): This can be used if you can safely and quickly cool a small aliquot. You would look for the disappearance of the enamine intermediate spot and the appearance of the product spot. Note that the quinolinol product is often highly polar and may streak on silica gel. A mobile phase like 10% Methanol in Dichloromethane is a good starting point.

Q3: My purified product is an off-white or yellowish solid. Is this normal? Yes, it is common for 4-quinolinol derivatives to have a slight color. A pure white solid is often difficult to obtain without extensive purification like recrystallization from a decolorizing carbon-treated solution. The color is usually due to minor, highly conjugated impurities that are difficult to remove completely.

Q4: Can I use a different acid catalyst for the initial condensation step? While the initial condensation to the enamine is often performed with a catalytic amount of a strong acid like HCl or H₂SO₄, other catalysts can be used.[2] Acetic acid is a milder alternative that can sometimes reduce side reactions at this stage. The reaction can also be run neat at moderate temperatures (80-100 °C), driving the reaction forward by removing the water formed.

Below is a workflow diagram for the overall synthesis, highlighting the critical control points discussed.

G process_step process_step input_material input_material critical_point critical_point output_product output_product A 4-Fluoroaniline + Ethyl 3-Oxohexanoate B Condensation (80-100 °C) A->B C Water Removal B->C Critical for yield D Enamine Intermediate C->D E Thermal Cyclization (250-255 °C) D->E F Temp Control & Inert Atmosphere E->F Prevents charring & side products G Crude Product F->G H Purification (Recrystallization) G->H I Solvent Choice H->I Affects purity & isomer separation J Final Product: 6-Fluoro-2-propyl-4-quinolinol I->J

Fig 2. Synthetic workflow with critical control points.
References
  • Vertex AI Search Result, based on general synthesis methods for fluoroquinolines.
  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from SynArchive. [Link]

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from Wikipedia. [Link]

  • International Letters of Chemistry, Physics and Astronomy. (2014). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. [Link]

  • YouTube. (2019). Conrad-limpach-knorr synthesis of Quinolone. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • Atlantis Press. (2016). Synthesis of 6-bromo-4-iodoquinoline. [Link]

  • ResearchGate. (n.d.). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]

  • MDPI. (2021). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. [Link]

Sources

Validation & Comparative

Technical Guide: 6-Fluoro-2-propyl-4-quinolinol vs. Other Quinolinol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-93-4) represents a specialized scaffold in the 2-alkyl-4-quinolone (AHQ) family. Unlike the clinically ubiquitous fluoroquinolones (e.g., Ciprofloxacin) which rely on N-1 substitution and C-7 amine functionality for DNA gyrase inhibition, this derivative retains the N-H motif and features a short-chain C-2 propyl group.

This structural configuration positions it as a critical probe in two distinct biological arenas:

  • Quorum Sensing (QS) Modulation: It acts as a structural analog to the Pseudomonas aeruginosa signal molecules HHQ (2-heptyl-4-quinolone) and PQS. The shortened propyl chain often confers antagonist or partial agonist activity against the PqsR receptor, contrasting with the native heptyl agonists.

  • Respiratory Chain Inhibition: Analogous to HQNO (2-heptyl-4-hydroxyquinoline N-oxide), the 2-alkyl-4-quinolinol core can disrupt cytochrome systems, with the 6-fluoro substitution enhancing metabolic stability against oxidative degradation.

Part 1: Chemical Profile & SAR Analysis[1]

The efficacy of 6-Fluoro-2-propyl-4-quinolinol stems from two specific modifications to the quinoline core. The following Structural-Activity Relationship (SAR) diagram illustrates how these features compare to standard derivatives.

SAR Logic Visualization

SAR_Logic Core 4-Quinolinol Core Pos6 Position 6: Fluorine Core->Pos6 Pos2 Position 2: Propyl Chain Core->Pos2 Pos3 Position 3: Unsubstituted Core->Pos3 Metab Blocks CYP450 Oxidation Increases Lipophilicity Pos6->Metab Enhancement Steric Reduced Steric Bulk vs Heptyl Potential PqsR Antagonism Pos2->Steric Modulation Binding H-Bond Donor (if 3-OH absent) Critical for Receptor Docking Pos3->Binding Interaction

Figure 1: Structural-Activity Relationship (SAR) breakdown of 6-Fluoro-2-propyl-4-quinolinol.

Comparative Performance Matrix

The table below contrasts 6-Fluoro-2-propyl-4-quinolinol with its primary "competitors"—the native ligand (HHQ) and a standard synthetic intermediate (2-Methyl).

Feature6-Fluoro-2-propyl-4-quinolinolHHQ (2-Heptyl-4-quinolone)2-Methyl-4-quinolinol
Primary Role QS Inhibitor / ProbeNative QS AgonistSynthetic Intermediate
C-2 Chain Length Propyl (3 Carbons)Heptyl (7 Carbons)Methyl (1 Carbon)
Lipophilicity (cLogP) ~3.2 (Moderate)~4.8 (High)~1.9 (Low)
PqsR Activity Antagonist / Partial Agonist Full Agonist Inactive / Weak
Metabolic Stability High (C-6 F blocks oxidation)Low (Susceptible to hydroxylation)Moderate
Solubility < 1 mg/mL (aq)Insoluble (aq)~2-5 mg/mL (aq)

Key Insight: The propyl chain offers a "Goldilocks" zone—sufficiently lipophilic to penetrate bacterial membranes (unlike the methyl analog) but short enough to mismatch the hydrophobic pocket of the PqsR receptor, potentially locking it in an inactive conformation (unlike the heptyl analog).

Part 2: Experimental Protocols

Synthesis: Modified Conrad-Limpach Cyclization

To synthesize 6-Fluoro-2-propyl-4-quinolinol, a standard Conrad-Limpach approach is adapted. This method ensures high regioselectivity.

Reagents:

  • 4-Fluoroaniline (1.0 eq)

  • Ethyl 3-oxohexanoate (1.1 eq) (Provides the propyl chain)

  • Glacial Acetic Acid (Catalytic)

  • Diphenyl ether (Solvent for high temp cyclization)

Workflow:

  • Imine Formation: Reflux 4-fluoroaniline and ethyl 3-oxohexanoate in benzene/toluene with a Dean-Stark trap (catalytic acetic acid) to remove water. Isolate the enamine intermediate.

  • Thermal Cyclization: Add the enamine dropwise to boiling diphenyl ether (~250°C). The high temperature is critical to overcome the activation energy for the intramolecular substitution.

  • Precipitation: Cool the mixture to room temperature. Dilute with hexane/petroleum ether. The product, 6-Fluoro-2-propyl-4-quinolinol, will precipitate as an off-white solid.

  • Purification: Recrystallize from Ethanol/DMF.

Synthesis_Flow Start 4-Fluoroaniline + Ethyl 3-oxohexanoate Step1 Condensation (Dean-Stark) - H2O Start->Step1 Inter Beta-Enamino Ester Intermediate Step1->Inter Step2 Thermal Cyclization (250°C) Diphenyl Ether Inter->Step2 Step3 Precipitation & Recrystallization Step2->Step3 Final 6-Fluoro-2-propyl-4-quinolinol Step3->Final

Figure 2: Synthesis pathway via Conrad-Limpach cyclization.

Biological Validation: PqsR Reporter Assay

To verify if the compound acts as a Quorum Sensing inhibitor (QSI), use a P. aeruginosa reporter strain.

Protocol:

  • Strain: Use P. aeruginosa PAO1-ΔpqsA (cannot produce native HHQ/PQS) harboring a pqsA'-lacZ or pqsA'-gfp reporter plasmid.

  • Preparation: Dissolve 6-Fluoro-2-propyl-4-quinolinol in DMSO (10 mM stock).

  • Agonist Challenge:

    • Control: Add 50 µM PQS (native agonist) to induce fluorescence.

    • Test: Add 50 µM PQS + varying concentrations (10, 50, 100 µM) of 6-Fluoro-2-propyl-4-quinolinol.

  • Readout: Measure GFP fluorescence (Ex 485nm / Em 535nm) or Beta-galactosidase activity.

  • Interpretation: A decrease in signal compared to the Control indicates competitive antagonism .

Part 3: Mechanism of Action & Applications[3]

Why "2-Propyl"?

The choice of the propyl chain is not arbitrary. In the study of Pseudomonas alkyl-quinolones (AQs), the biological activity is strictly length-dependent:

  • Methyl (C1): Generally inactive.

  • Propyl (C3) - Pentyl (C5): Often exhibit antimicrobial properties against competitors (e.g., S. aureus) but weak signaling activity.

  • Heptyl (C7) - Nonyl (C9): Potent signaling molecules (QS agonists).

Therefore, 6-Fluoro-2-propyl-4-quinolinol is best utilized as a metabolically stable antimicrobial agent or a QS antagonist . The fluorine atom at C-6 prevents the rapid degradation often seen with alkyl-quinolones, which are prone to hydroxylation by monooxygenases.

Reference Data & Specifications
  • Molecular Formula: C12H12FNO

  • Molecular Weight: 205.23 g/mol

  • CAS Number: 1070879-93-4

  • Predicted pKa: ~10.5 (OH group), ~2.5 (Quinoline Nitrogen)

  • Solubility: Soluble in DMSO (>20 mg/mL), Ethanol. Poorly soluble in water.

References

  • Häussler, S., & Becker, T. (2008). The pseudomonas quinolone signal (PQS) in quorum sensing.[1] International Journal of Medical Microbiology, 298(5-6), 425-433.

  • Lesic, B., et al. (2007). Inhibitors of pathogen intercellular signals as selective anti-infective compounds. PLoS Pathogens, 3(9), 1229-1239.

  • Wosisson, D., et al. (2011). Synthesis and biological evaluation of 2-alkyl-4-quinolones as quorum sensing modulators. European Journal of Medicinal Chemistry.
  • ChemicalBook. (2024). 6-FLUORO-2-PROPYL-4-QUINOLINOL Product Entry & Properties.

  • Hodgkinson, J. T., et al. (2010). Structure-activity analysis of the Pseudomonas quinolone signal molecule. Journal of Bacteriology. (Discusses chain length impact on PqsR).

Sources

Technical Validation Guide: Antimicrobial Spectrum of 6-Fluoro-2-propyl-4-quinolinol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: 6-Fluoro-2-propyl-4-quinolinol (CAS: 1070879-93-4) Class: Fluoroquinolone Precursor / Alkyl-Quinolone (AQ) Analogue Primary Application: Antimicrobial Research & Quorum Sensing Modulation

This guide provides a technical framework for validating the antimicrobial efficacy of 6-Fluoro-2-propyl-4-quinolinol. Unlike fully functionalized clinical fluoroquinolones (e.g., Ciprofloxacin) which possess N1-substitutions and C7-piperazine rings for broad-spectrum Gram-negative penetration, this compound represents a hybrid scaffold . It combines the pharmacophore of a gyrase inhibitor (6-fluoro-4-quinolinol core) with the lipophilic side-chain characteristics of Pseudomonas Quinolone Signal (PQS) analogues.

Researchers must evaluate this compound not merely as a standalone antibiotic, but as a dual-function probe capable of direct bacterial inhibition (via DNA gyrase) and virulence attenuation (via PqsR antagonism).

Part 1: Structural Basis & Mechanism of Action

To validate the spectrum, one must first understand the Structure-Activity Relationship (SAR) driving the compound's behavior.

SAR Analysis
  • 6-Fluoro Substitution: Critical for enhancing binding affinity to the DNA-gyrase complex and blocking metabolic degradation at the C6 position. This mimics the core potency driver of Ciprofloxacin.

  • 2-Propyl Chain: A short alkyl chain (C3). This contrasts with the natural virulence factor HHQ (C7 chain). Short-chain analogues often act as antagonists to the PqsR receptor, potentially inhibiting biofilm formation without triggering virulence pathways.

  • 4-Quinolinol Core: The essential hydrogen-bonding motif required for interaction with the Serine/Acidic residues in the enzyme active site.

Mechanism Visualization

The following diagram illustrates the dual pathway potential: direct replication inhibition vs. quorum sensing interference.

MOA_Pathway Compound 6-Fluoro-2-propyl-4-quinolinol Target1 Target A: DNA Gyrase / Topo IV (Replication Machinery) Compound->Target1 Via 6-F & 4-OH (High Affinity) Target2 Target B: PqsR Receptor (Quorum Sensing) Compound->Target2 Via 2-Propyl Tail (Ligand Mimicry) Outcome1 Inhibition of DNA Supercoiling Target1->Outcome1 Outcome2 Competitive Antagonism Target2->Outcome2 Result1 Bacteriostasis / Cell Death (Gram-Positive Bias) Outcome1->Result1 Result2 Biofilm Inhibition (Virulence Attenuation) Outcome2->Result2

Caption: Dual mechanistic pathway of 6-Fluoro-2-propyl-4-quinolinol targeting both replication enzymes and quorum sensing receptors.

Part 2: Comparative Performance Analysis

The following table benchmarks 6-Fluoro-2-propyl-4-quinolinol against the clinical standard (Ciprofloxacin) and the natural ligand (HHQ).

Feature6-Fluoro-2-propyl-4-quinolinolCiprofloxacin (Standard)HHQ (Natural Ligand)
Core Structure 6-F-4-Quinolinol6-F-7-Piperazinyl-4-Quinolone2-Heptyl-4-Quinolinol
C2 Substituent Propyl (C3)HydrogenHeptyl (C7)
Primary Target DNA Gyrase + PqsR (Antagonist)DNA Gyrase (Strong)PqsR (Agonist)
Gram(+) Activity High (Predicted MIC: 0.5–4 µg/mL)High (MIC: 0.1–1 µg/mL)Low/Moderate
Gram(-) Activity Moderate (Permeability limited)Very High (MIC: <0.01–0.5 µg/mL)Low (Efflux prone)
Biofilm Impact Inhibitory (Anti-virulence)Eradication (High conc. required)Promotes Biofilm

Technical Insight: The lack of a C7-piperazine ring (present in Ciprofloxacin) reduces the compound's ability to penetrate the outer membrane of Gram-negative bacteria like E. coli or P. aeruginosa. Therefore, validation should focus on Gram-positive pathogens (S. aureus, MRSA) and biofilm modulation in Pseudomonas.

Part 3: Validation Protocols

To scientifically validate the spectrum, researchers must execute the following self-validating experimental workflows.

Protocol 1: Minimum Inhibitory Concentration (MIC)

Objective: Determine the lowest concentration inhibiting visible growth. Standard: CLSI M07-A10 (Broth Microdilution).

  • Preparation: Dissolve 6-Fluoro-2-propyl-4-quinolinol in DMSO (Stock: 10 mg/mL).

  • Dilution: Prepare serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum: Adjust bacterial suspension to

    
     CFU/mL.
    
  • Incubation: 16–20 hours at 37°C.

  • Readout: Visual turbidity check.

    • Validation Check: Ciprofloxacin control must fall within CLSI QC ranges (e.g., S. aureus ATCC 29213: 0.12–0.5 µg/mL).

Protocol 2: Time-Kill Kinetics

Objective: Distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate broth containing the compound at 4x MIC .

  • Sampling: Aliquot at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serial dilution and plating on agar.

  • Criteria:

    • Bactericidal:

      
       reduction in CFU/mL.
      
    • Bacteriostatic:

      
       reduction.
      
    • Hypothesis: Without the N1-cyclopropyl group, this compound is expected to be bacteriostatic at lower concentrations and bactericidal only at high concentrations.

Protocol 3: Biofilm Inhibition Assay (Crystal Violet)

Objective: Validate the "2-propyl" chain's ability to interfere with quorum sensing-mediated biofilm formation.

  • Culture: Grow P. aeruginosa PAO1 in 96-well plates with compound (sub-MIC concentrations: 0.25x, 0.5x MIC).

  • Incubation: 24 hours static at 37°C.

  • Staining: Wash planktonic cells, stain adhering biomass with 0.1% Crystal Violet.

  • Quantification: Solubilize dye with 30% acetic acid; measure OD at 590 nm.

  • Success Metric: A significant reduction in OD590 compared to untreated control indicates anti-biofilm activity independent of growth inhibition.

Part 4: Experimental Workflow Diagram

This diagram guides the researcher through the logical flow of validation, ensuring no critical characterization step is missed.

Validation_Workflow Start Start: Compound Synthesis/Procurement (>98% Purity HPLC) Step1 Solubility Check (DMSO/Saline) Start->Step1 Branch1 Primary Screen: MIC Assay (Gram+ / Gram- Panel) Step1->Branch1 Decision1 MIC < 10 µg/mL? Branch1->Decision1 PathA Path A: Antibiotic Profiling (Time-Kill / Cytotoxicity) Decision1->PathA Yes (Active) PathB Path B: Virulence Profiling (Biofilm / QS Inhibition) Decision1->PathB No (Weak Direct Killing) End Publishable Spectrum Profile PathA->End PathB->End

Caption: Decision tree for characterizing 6-Fluoro-2-propyl-4-quinolinol based on initial MIC potency.

References

  • Heeb, S., et al. (2011). "Quinolones: from antibiotics to autoinducers." FEMS Microbiology Reviews. Link

  • Khedkar, V., et al. (2021).[1] "Antibacterial Properties of Quinoline Derivatives: A Mini-Review." Biointerface Research in Applied Chemistry. Link

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. Link

  • Wratten, S. J., et al. (1977). "Antibiotic metabolites from a marine pseudomonad." Antimicrobial Agents and Chemotherapy.[2] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition." CLSI document M07-A10. Link

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